Product packaging for Betamethasone Butyrate Propionate(Cat. No.:CAS No. 5534-02-1)

Betamethasone Butyrate Propionate

Número de catálogo: B108637
Número CAS: 5534-02-1
Peso molecular: 518.6 g/mol
Clave InChI: VXOWJCTXWVWLLC-REGDIAEZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Contextualizing Betamethasone (B1666872) Butyrate (B1204436) Propionate (B1217596) as a Potent Corticosteroid

Betamethasone butyrate propionate is a synthetic glucocorticoid recognized for its significant anti-inflammatory, immunosuppressive, and vasoconstrictive activities. patsnap.comspringer.comrad-ar.or.jp As a member of the corticosteroid family, it acts as a steroid receptor agonist. springer.comnih.gov Its mechanism involves binding to glucocorticoid receptors, which in turn modulates the production of proteins involved in inflammation, such as lipocortin-1. patsnap.comnih.gov This leads to a reduction in inflammatory mediators like prostaglandins (B1171923) and leukotrienes. patsnap.com Research indicates that this compound has a potent inhibitory effect on the induction of thymic stromal lymphopoietin (TSLP), a key cytokine in allergic inflammation, suggesting a strong anti-inflammatory profile. nih.gov Studies have shown that it can be more effective than other glucocorticoids like dexamethasone (B1670325) and prednisolone (B192156) in reducing TSLP expression. nih.gov

Historical Perspectives on Topical Corticosteroid Development and Classification

The journey of corticosteroids in medicine began in 1930 with the use of adrenal extracts. researchgate.net A significant milestone occurred in 1952 when Sulzberger and Witten demonstrated the effectiveness of topically applied hydrocortisone (B1673445) for various skin diseases. researchgate.netijdvl.com This discovery spurred the development of new, more potent corticosteroid molecules. researchgate.net

Throughout the 1950s and 1960s, research focused on modifying the basic steroid structure to enhance lipophilicity and potency while minimizing mineralocorticoid effects. plasticsurgerykey.com This led to the introduction of fluorinated compounds like triamcinolone (B434) and fluocinolone (B42009) in the early 1960s, which were more potent than hydrocortisone. researchgate.netplasticsurgerykey.com Betamethasone emerged as a significant advancement and was first used topically in 1964. plasticsurgerykey.com Further esterification led to the creation of even more potent derivatives like betamethasone valerate (B167501) by 1967. researchgate.net

To standardize the growing number of topical corticosteroids, various classification systems were developed. A widely used system in the United States categorizes them into seven classes based on their vasoconstrictive ability, which correlates with their anti-inflammatory strength. ijdvl.comwikipedia.orgaafp.org Class I includes superpotent steroids, while Class VII comprises the least potent ones. ijdvl.com Other regions, like the UK and New Zealand, use a four-class system. wikipedia.org

Potency Classification (U.S. System)Example Compounds
Class I (Superpotent)Clobetasol (B30939) propionate 0.05%, Halobetasol (B1672918) propionate 0.05%
Class II (High Potency)Betamethasone dipropionate 0.05%, Halcinonide 0.1%
Class III (Medium-High Potency)Fluticasone (B1203827) propionate 0.005%
Class IV (Medium Potency)Mometasone (B142194) furoate 0.1%
Class V (Medium Potency)Betamethasone valerate 0.1%, Fluocinolone acetonide 0.025%
Class VI (Low Potency)Desonide 0.05%
Class VII (Low Potency)Hydrocortisone

Evolution of Glucocorticoid Ester Derivatives in Topical Therapy

The evolution of glucocorticoid ester derivatives has been driven by the goal of maximizing therapeutic efficacy while minimizing local and systemic side effects. lookchem.com The initial discovery of hydrocortisone's topical anti-inflammatory effects set the stage for the development of synthetic derivatives with enhanced properties. researchgate.netijdvl.com

A key strategy in this evolution has been the esterification of the parent corticosteroid molecule. Adding ester groups, such as valerate, dipropionate, and butyrate propionate, alters the lipophilicity and pharmacokinetic profile of the drug. researchgate.net This can lead to increased penetration into the skin and a higher affinity for the glucocorticoid receptor, thereby enhancing potency. ijdvl.com For instance, halogenation, the addition of a fluorine atom, was a significant step that increased the potency of corticosteroids. ijdvl.com

The development of "soft" glucocorticoids represents a more recent advancement. These compounds are designed to be potent at the site of application but are rapidly metabolized into inactive forms upon systemic absorption, thus reducing the risk of systemic side effects. lookchem.com Furthermore, the exploration of selective glucocorticoid receptor agonists (SEGRAs) aims to dissociate the anti-inflammatory effects from the atrophogenic (skin-thinning) side effects that can limit the long-term use of potent steroids. lookchem.comnih.gov This ongoing research continues to refine topical glucocorticoid therapy, striving for a better balance between efficacy and safety.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H39FO7 B108637 Betamethasone Butyrate Propionate CAS No. 5534-02-1

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2-propanoyloxyacetyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39FO7/c1-6-8-25(35)37-29(23(33)16-36-24(34)7-2)17(3)13-21-20-10-9-18-14-19(31)11-12-26(18,4)28(20,30)22(32)15-27(21,29)5/h11-12,14,17,20-22,32H,6-10,13,15-16H2,1-5H3/t17-,20-,21-,22-,26-,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOWJCTXWVWLLC-REGDIAEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39FO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022671
Record name Betamethasone butyrate propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5534-02-1
Record name (11β,16β)-9-Fluoro-11-hydroxy-16-methyl-17-(1-oxobutoxy)-21-(1-oxopropoxy)pregna-1,4-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5534-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betamethasone butyrate propionate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betamethasone butyrate propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13, 16-trimethyl-3-oxo-17-(2-propanoyloxyacetyl)-6,7,8,11,12,14,15, 16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BETAMETHASONE BUTYRATE PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50FH5AG9RW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Elucidations of Betamethasone Butyrate Propionate Action

Molecular Mechanisms

Glucocorticoid Receptor (GR) Binding Affinity and Selectivity

Betamethasone (B1666872) Butyrate (B1204436) Propionate (B1217596), a synthetic corticosteroid, exerts its effects by interacting with glucocorticoid receptors (GR). patsnap.com These receptors are part of the nuclear receptor superfamily of transcription factors. nih.govpnas.org

The actions of glucocorticoids are primarily mediated by the glucocorticoid receptor alpha (GRα). nih.gov Upon binding with a glucocorticoid like BBP, GRα undergoes a conformational change, allowing it to translocate to the nucleus and regulate gene transcription. nih.govugent.be Another isoform, glucocorticoid receptor beta (GRβ), acts as a dominant negative inhibitor of GRα, and its overexpression has been linked to glucocorticoid insensitivity. nih.gov Both GRα and GRβ are expressed in various inflammatory skin conditions. nih.gov Notably, GRβ is abundantly found in keratinocytes and cutaneous neutrophils. nih.gov The relative expression levels of GRα and GRβ can influence the therapeutic response to corticosteroids. nih.gov

The potency of a corticosteroid is related to its binding affinity for the glucocorticoid receptor. nih.govnih.gov Studies comparing various corticosteroids have shown that modifications to the steroid molecule, such as esterification, can significantly alter both binding affinity and lipophilicity. nih.govgpnotebook.com For instance, the elongation of the ester chain at positions C-17 and C-21 generally increases both receptor binding affinity and lipophilicity. nih.gov Betamethasone Butyrate Propionate has been shown to be a potent corticosteroid. nih.govnih.gov In vitro studies have demonstrated that BBP suppresses the expression of thymic stromal lymphopoietin (TSLP), a key cytokine in allergic inflammation, more effectively than dexamethasone (B1670325) or prednisolone (B192156) at the same concentrations. nih.gov

To illustrate the varying potencies, the following interactive table displays the relative binding affinities (RBA) of several corticosteroids compared to dexamethasone, which is set as a standard reference.

Note: This table presents a selection of corticosteroids and their relative binding affinities. Higher RBA values indicate greater potency. The data is compiled from various sources and may show slight variations between different studies and experimental conditions. researchgate.net

Genomic Pathways of Action

The anti-inflammatory and immunosuppressive effects of this compound are primarily mediated through genomic pathways that involve the regulation of gene transcription. patsnap.comfrontiersin.org

In its inactive state, the glucocorticoid receptor (GRα) is located in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (HSPs). nih.govnih.govugent.be The binding of a steroid ligand, such as BBP, triggers the dissociation of these HSPs. nih.govyoutube.com This unmasks the nuclear localization signals on the GR, facilitating its rapid translocation into the nucleus. nih.govnih.gov This process is energy-dependent and involves the nuclear import machinery. nih.govnih.gov

Once in the nucleus, the activated GR-steroid complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. frontiersin.orgatsjournals.orgproquest.com This binding can either activate (transactivation) or repress (transrepression) gene expression. frontiersin.orgatsjournals.org Through transactivation, the complex upregulates the transcription of anti-inflammatory genes. patsnap.comfrontiersin.org Conversely, through transrepression, it can inhibit the activity of pro-inflammatory transcription factors like NF-κB and AP-1, thereby reducing the expression of inflammatory genes. frontiersin.orgatsjournals.org The GR can also bind to negative GREs (nGREs) to directly repress gene transcription. atsjournals.orgproquest.com

The following table summarizes the key molecules involved in the mechanism of action of this compound.

Modulation of Gene Transcription (Upregulation and Downregulation)

The primary mechanism of action for this compound, like other corticosteroids, is the modulation of gene expression. This process begins when the lipophilic steroid molecule diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its activation and translocation into the nucleus.

Once in the nucleus, the betamethasone-GR complex acts as a transcription factor, binding to specific DNA sequences known as glucocorticoid response elements (GREs). This interaction can either enhance (upregulate) or suppress (downregulate) the transcription of target genes. nih.gov

Upregulation of Anti-inflammatory Genes: The complex promotes the transcription of genes that encode anti-inflammatory proteins. Key examples include:

Lipocortin-1 (Annexin A1): This protein is a critical mediator of the anti-inflammatory effects of glucocorticoids.

Interleukin-1 Receptor Antagonist (IL-1RA): This molecule blocks the pro-inflammatory signaling of Interleukin-1.

Phosphoenolpyruvate Carboxykinase (PEPCK) and Tyrosine Aminotransferase (TAT): These are other examples of genes upregulated by glucocorticoid action. nih.gov

Downregulation of Pro-inflammatory Genes: Conversely, the betamethasone-GR complex can inhibit the expression of numerous pro-inflammatory genes. This is often achieved by interfering with the activity of other transcription factors, such as NF-κB and AP-1, which are pivotal in the inflammatory cascade. This leads to a reduction in the synthesis of:

Pro-inflammatory Cytokines: Including interleukins (e.g., IL-1, IL-4) and tumor necrosis factor-alpha (TNF-α).

Chemokines: Molecules that attract inflammatory cells to the site of inflammation.

Adhesion Molecules: Which facilitate the migration of leukocytes from the bloodstream into tissues.

A specific and significant action of this compound is its potent inhibition of Thymic Stromal Lymphopoietin (TSLP) induction in keratinocytes. nih.gov TSLP is a key cytokine in initiating allergic inflammation. Research has demonstrated that this compound suppresses TSLP expression at both the mRNA and protein levels in a dose-dependent manner, with a stronger effect than other corticosteroids like dexamethasone or prednisolone at the same concentrations. nih.gov

Table 1: Effect of this compound (BBP) on TSLP Expression

Treatment Group TSLP mRNA Expression (Relative Units) TSLP Protein Level (pg/mL)
Control 1.0 50
Stimulant (Poly I:C) 8.5 450
Stimulant + BBP (10 nM) 2.5 150

Data are illustrative, based on findings from Zhang W, et al. (2016). nih.gov

Inhibition of Pro-Inflammatory Mediators

A cornerstone of the anti-inflammatory action of this compound is its ability to inhibit the synthesis of potent pro-inflammatory mediators derived from arachidonic acid.

Lipocortin-1 Upregulation and Phospholipase A2 Inhibition

As part of its genomic action, this compound upregulates the synthesis and release of Lipocortin-1 (also known as Annexin A1). nih.gov Lipocortin-1 plays a pivotal role in the anti-inflammatory cascade by inhibiting the activity of the enzyme Phospholipase A2 (PLA2). nih.govnih.gov

PLA2 is the key enzyme responsible for hydrolyzing membrane phospholipids (B1166683) to release arachidonic acid, the precursor for eicosanoids. nih.gov The inhibitory action of Lipocortin-1 on PLA2 is thought to be an indirect effect. Rather than binding directly to the enzyme's active site, Lipocortin-1 is believed to bind to the phospholipid substrate, effectively sequestering it and preventing the enzyme from accessing it. This "substrate depletion model" curtails the initial step required for the production of major inflammatory mediators.

Reduction of Prostaglandin and Leukotriene Biosynthesis

By inhibiting Phospholipase A2 and thereby limiting the availability of arachidonic acid, this compound effectively shuts down the downstream synthesis of both prostaglandins (B1171923) and leukotrienes. nih.gov

Prostaglandins: These lipid compounds are synthesized via the cyclooxygenase (COX) pathway and are responsible for inducing vasodilation, pain, and fever during inflammation.

Leukotrienes: Synthesized via the 5-lipoxygenase (5-LOX) pathway, leukotrienes are potent chemoattractants for neutrophils, increase vascular permeability, and cause bronchoconstriction. nih.gov

Downregulation of Pro-inflammatory Cytokines (e.g., IL-1, IL-6, TNF-α, IL-17, IFN-γ)

A cornerstone of the anti-inflammatory activity of this compound is its ability to suppress the production and activity of numerous pro-inflammatory cytokines. These signaling molecules are pivotal in orchestrating the inflammatory cascade seen in various dermatological conditions.

Research demonstrates that topical application of betamethasone significantly suppresses the gene expression of key cytokines involved in T-helper 1 (Th1) and T-helper 17 (Th17) cell-mediated inflammation. In murine models of psoriasis-like skin inflammation, betamethasone treatment markedly inhibited the increased mRNA expression of interferon-gamma (IFN-γ), interleukin-17 (IL-17), and interleukin-1β (IL-1β). researchgate.netnih.gov This is consistent with the general mechanism of corticosteroids, which are known to inhibit a wide array of inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov

Clinical studies further substantiate these findings. Combination therapy involving this compound has been shown to decrease the production of IL-17 and IFN-γ by T-cells, correlating with clinical improvement in psoriasis patients. nih.gov In studies evaluating the suppression of cytokine production from peripheral blood mononuclear cells, this compound demonstrated strong suppressive effects on TNF-α and IFN-γ. nih.gov The suppression of the IL-23/Th17 axis is a critical component of its efficacy, as this pathway is central to the pathogenesis of diseases like psoriasis. nih.gov Betamethasone inhibits the production of cytokines associated with Th1, Th2, and Th17 profiles. niph.go.jp

Table 1: Effect of this compound on Pro-inflammatory Cytokines

Cytokine Effect Supporting Evidence
IL-1β Downregulation of mRNA expression. researchgate.netnih.gov Suppressed in mouse models of skin inflammation by topical betamethasone. researchgate.netnih.gov
IL-6 General inhibition by corticosteroids. nih.gov Essential for the development of Th17 cells, which are suppressed by betamethasone. medicaljournals.se
TNF-α Strong suppression of production. nih.gov Demonstrated in cultures of peripheral blood mononuclear cells. nih.gov
IL-17 Downregulation of mRNA and protein expression. researchgate.netnih.govnih.gov Suppressed in animal models and in T-cells from psoriasis patients treated with BBP. researchgate.netnih.govnih.gov
IFN-γ Downregulation of mRNA and protein expression. nih.govnih.govnih.gov Suppressed in animal models and human cell cultures. nih.govnih.govnih.gov

Modulation of Antimicrobial Peptides

This compound also modulates the expression of antimicrobial peptides (AMPs), which are components of the innate immune system that can also act as pro-inflammatory mediators in certain skin diseases. In hyperproliferative keratinocytes, as seen in psoriasis, there is an upregulation of AMPs like S100A8 and S100A9. nih.gov

Studies have shown that topical betamethasone treatment significantly suppresses the increased mRNA levels of S100A8 and S100A9 in inflamed skin. researchgate.netnih.gov The expression of other AMPs, such as psoriasin, koebnerisin, and cathelicidin (B612621) LL37, is known to be induced by IL-17A. niph.go.jp By downregulating IL-17, this compound indirectly inhibits the expression of these AMPs, thereby reducing a potential source of inflammatory amplification. nih.govniph.go.jp This action helps to normalize the cutaneous environment and reduce the inflammatory response driven by these peptides.

Cellular Mechanisms

The therapeutic efficacy of this compound is fundamentally linked to its profound effects on various immune cells that drive inflammatory skin diseases. It modulates the function of T-cells, macrophages, and lymphocytes, leading to a state of localized immunosuppression. nih.govnih.gov

Effects on Immune Cell Function (T-cells, Macrophages, Lymphocytes)

Corticosteroids exert critical immunosuppressive effects that inhibit the pro-inflammatory environment characteristic of diseases like psoriasis. nih.gov This is achieved by influencing the function of key immune cell populations. Betamethasone impacts the activation and proliferation of T-lymphocytes and affects the function of macrophages, partly by suppressing their production of cytokines like TNF-α. nih.govnih.gov

Inhibition of T-cell Activation

A primary mechanism of action for this compound, as with other corticosteroids, is the potent inhibition of T-cell activation. nih.gov T-cell activation is a critical initiating event in many immune-mediated dermatoses. By suppressing the molecular signals required for this process, corticosteroids prevent the subsequent proliferation of T-cells and their differentiation into effector cells that perpetuate inflammation. nih.gov This inhibition is a key factor in the drug's ability to control immune-mediated skin conditions. nih.gov

Modulation of T-cell Subsets (e.g., CD8+ T cells, Tregs, Th17, Th22)

This compound selectively modulates the balance and function of various T-cell subsets. Its most notable effect is the suppression of the Th1 and Th17 lineages, which are crucial drivers of psoriatic inflammation. researchgate.netnih.gov

Th17 and Th1 Cells : Studies consistently show that topical betamethasone, alone or in combination therapies, significantly reduces the number and activity of Th17 cells in psoriatic lesions. niph.go.jp It suppresses the signature cytokines of these cells, IL-17 and IL-22, as well as the key Th1 cytokine, IFN-γ. researchgate.netnih.gov This action disrupts the inflammatory axis that leads to keratinocyte hyperproliferation. nih.gov

Regulatory T cells (Tregs) : While direct effects on Tregs are less characterized, the efficacy of corticosteroids in autoimmune conditions involves restoring the balance between pro-inflammatory Th17 cells and immunosuppressive Tregs. nih.gov By suppressing the dominant Th17 response, betamethasone may facilitate a more favorable environment for Treg function. nih.govfrontiersin.org

Suppression of Lymphocyte Proliferation Stimulated by Superantigens

Bacterial superantigens are potent, non-specific activators of T-cells that can trigger or exacerbate inflammatory skin conditions. This compound has been shown to effectively suppress lymphocyte proliferation induced by these microbial products.

In a comparative laboratory study, the suppressive efficacy of this compound was evaluated against peripheral blood mononuclear cell proliferation stimulated by the superantigen, streptococcal pyrogenic enterotoxin A. nih.gov The study determined the in vitro drug concentration required to cause 50% inhibition (IC50) of this proliferation. The results showed that while the superantigen could attenuate the therapeutic efficacy of the corticosteroid (requiring a higher concentration for suppression compared to a standard mitogen), this compound was still capable of exerting a strong suppressive effect on the stimulated lymphocytes and their cytokine production. nih.gov

Table 2: Suppressive Efficacy of this compound on Stimulated Lymphocyte Proliferation

Stimulant Median IC50 (ng/mL) Range (ng/mL)
Concanavalin (B7782731) A (Mitogen) 0.072 0.01 - 222.5
Streptococcal Pyrogenic Enterotoxin A (Superantigen) 291.6 0.001 - 1171.5

Data from a study on peripheral blood mononuclear cells from healthy subjects. nih.gov

Interference with Immunoglobulin and Complement Concentrations

Glucocorticoids, the class to which this compound belongs, can significantly alter the humoral immune response by affecting immunoglobulin and complement systems. Research indicates that high-dose corticosteroid administration leads to a notable decrease in serum immunoglobulin concentrations. jci.org

Studies in healthy volunteers treated with high doses of methylprednisolone (B1676475) for several days showed a significant mean decrease in serum IgG of 22%, with the lowest levels observed two to three weeks post-treatment. jci.org Reductions in IgA were also noted in a substantial portion of subjects, while IgM levels were less frequently affected. jci.org The proposed mechanisms for this reduction include both an increase in the catabolism (breakdown) of IgG during drug administration and a sustained decrease in the synthesis of new IgG. jci.orgaai.org

Table 1: Effects of High-Dose Corticosteroid Therapy on Serum Immunoglobulin Levels

ImmunoglobulinObserved EffectFrequency of Significant Decrease
IgG Significant decrease86% of treated volunteers jci.org
IgA Significant decrease43% of treated volunteers jci.org
IgM Minor decrease14% of treated volunteers jci.org
Inhibition of Antigen-Antibody Binding

This compound's anti-inflammatory and immunosuppressive activity extends to the inhibition of processes essential for antigen-antibody interactions. Rather than directly preventing the physical binding of an antigen to an antibody, glucocorticoids primarily disrupt the cellular events that lead to an effective immune response.

One key mechanism is the impairment of antigen presentation by antigen-presenting cells (APCs) like macrophages. nih.gov In vivo studies using betamethasone demonstrated a dose-dependent inhibition of antigen presentation. nih.gov This impairment means that APCs are less effective at processing and displaying antigens to T-lymphocytes, a critical step for initiating an adaptive immune response.

Furthermore, glucocorticoids can selectively inhibit the production of antigen-specific antibodies. In vitro studies on cells from bee venom-sensitized individuals showed that glucocorticoids like dexamethasone and prednisolone inhibited the production of phospholipase A2-specific IgE and IgG4 antibodies. nih.gov This effect was attributed to the suppression of specific T-cell proliferation and cytokine production, which are necessary to help B-cells produce these specific antibodies. nih.gov By suppressing the T-cell help required for a targeted antibody response, glucocorticoids effectively inhibit the generation of antibodies that would bind to specific antigens.

Effects on Keratinocyte Biology

In skin conditions characterized by hyperproliferation and inflammation, such as psoriasis, the effects of this compound on keratinocytes are central to its therapeutic efficacy. nih.govaad.org

Topical corticosteroids are known to possess potent antiproliferative properties. nih.gov They can reduce the excessive growth of keratinocytes in a dose-dependent manner. nih.gov In vitro studies comparing various topical corticosteroids on hyperproliferant keratinocytes (HaCaT cells) revealed that compounds like betamethasone dipropionate were highly effective at inhibiting cell growth. nih.gov

This inhibition is achieved through multiple mechanisms, including the induction of cell cycle arrest. With the exception of clobetasol (B30939) propionate, most tested corticosteroids, including betamethasone derivatives, were found to arrest the cell cycle primarily in the G2-phase. nih.gov Beyond halting proliferation, glucocorticoids also induce programmed cell death, or apoptosis, in keratinocytes. nih.govnih.gov This dual action of inhibiting proliferation and promoting apoptosis helps to reduce the epidermal thickening (acanthosis) characteristic of certain inflammatory dermatoses. nih.gov

In inflammatory skin diseases like psoriasis, the normal process of epidermal differentiation is disrupted, leading to altered expression of key structural proteins. nih.gov Topical glucocorticoid treatment has been shown to help normalize this process. nih.govuni.lu

In vivo studies on psoriatic lesions treated with topical steroids demonstrated a marked increase in the expression of crucial markers of normal epidermal differentiation, such as loricrin and filaggrin. nih.gov Simultaneously, these treatments lead to a decrease in the expression of inflammatory markers and proteins associated with hyperproliferation, like Ki-67. nih.govmdpi.com This restoration of the normal protein expression profile is linked to the re-establishment of a functional epidermal barrier and the resolution of psoriatic plaques. nih.govuni.lu The effect is mediated by the glucocorticoid receptor, whose expression can be reduced in psoriatic skin and restored with treatment. nih.gov

Table 2: Modulation of Epidermal Proteins by Topical Glucocorticoids in Psoriatic Skin

Protein CategorySpecific ProteinEffect of Glucocorticoid Treatment
Differentiation Markers LoricrinIncreased expression (Normalization) nih.gov
FilaggrinIncreased expression (Normalization) nih.gov
Inflammatory Markers hBD2, CXCL9, CXCL10Decreased expression nih.gov
Proliferation Markers Ki-67, PCNA, c-MycDecreased expression mdpi.com

Thymic Stromal Lymphopoietin (TSLP) is a cytokine produced by epithelial cells, including keratinocytes, that plays a pivotal role in initiating and amplifying allergic inflammation, particularly in atopic dermatitis. nih.govnih.gov Suppression of TSLP is therefore a key therapeutic strategy.

This compound has been shown to be a potent inhibitor of TSLP induction in cultured normal human keratinocytes. nih.govnih.gov In studies where TSLP expression was induced by inflammatory stimuli, this compound suppressed TSLP at both the mRNA and protein levels in a dose-dependent fashion. nih.gov Notably, its suppressive effect was found to be stronger than that of other glucocorticoids like dexamethasone and prednisolone at the same concentrations. nih.gov This direct suppression of a key "alarmin" cytokine in keratinocytes is a significant mechanism by which this compound interrupts the inflammatory cascade at a very early stage. nih.gov

Membrane Stabilization (e.g., Lysosomal Membranes)

The concept of membrane stabilization, particularly of lysosomal membranes, has been proposed as a non-genomic mechanism for the anti-inflammatory action of glucocorticoids. The theory suggests that by stabilizing the lysosomal membrane, corticosteroids prevent the release of lytic enzymes and pro-inflammatory mediators contained within these organelles, thereby reducing inflammation and tissue damage.

Research has shown that glucocorticoids can accumulate in lysosomal fractions of target cells. karger.com In these locations, they can exert a stabilizing effect on the membrane, counteracting the labilizing (destabilizing) influence of other agents like estrogens. karger.com This stabilizing property is shared with other anti-inflammatory agents and is thought to be a factor in regulating cellular responses. karger.com

However, the universal applicability of this mechanism has been debated. Some studies on lysosomes isolated from human peripheral blood polymorphonuclear (PMN) leukocytes found that several anti-inflammatory steroids, including hydrocortisone (B1673445) and dexamethasone, did not exhibit detectable stabilizing activity against detergent or heat-induced lysis. nih.govnih.gov This suggests that the membrane-stabilizing effects of corticosteroids may be cell-type specific or dependent on the physiological context, with some researchers believing that the primary anti-inflammatory activity is better explained by inhibitory effects on cellular metabolism rather than direct interaction with lysosomal membranes. nih.gov

Vasoconstriction Efficacy as a Pharmacodynamic Marker

The vasoconstrictor assay (VCA) is a fundamental and widely utilized pharmacodynamic method for quantifying the potency of topical corticosteroids. nih.govplasticsurgerykey.com This assay is predicated on the ability of corticosteroids to induce cutaneous vasoconstriction, resulting in a visible blanching or whitening of the skin. biopharmaservices.comhra.nhs.uk The intensity of this skin blanching is directly related to the intrinsic potency of the corticosteroid molecule and its ability to penetrate the epidermis to reach its site of action in the dermis. biopharmaservices.comtandfonline.comfda.gov Consequently, the VCA serves as a reliable surrogate measure for the anti-inflammatory activity of these compounds. nih.govresearchgate.net

The underlying mechanism for this effect is believed to be mediated through the binding of the corticosteroid to classic glucocorticoid receptors within the dermal vasculature. karger.comnih.gov This interaction leads to a reduction in the release of vasodilator mediators, such as prostaglandins and histamine, and a constriction of the small blood vessels in the upper dermis. nih.gov This localized reduction in blood flow is the direct cause of the observable skin pallor. hra.nhs.uk

Research studies employ the VCA to rank the potency of different topical corticosteroid formulations. plasticsurgerykey.com While visual scoring by trained observers is a common method, efforts to enhance objectivity have led to the use of instruments like chromameters (which measure skin color) and laser Doppler flowmetry (which measures blood flow). biopharmaservices.comresearchgate.netnih.gov

A study was conducted to assess the potencies of different topical corticosteroid products using the VCA, focusing on determining their half-maximal effective dose duration (ED50) and maximum effect (Emax) values. nih.gov In this research, 0.05% this compound cream, classified as a potent corticosteroid, was compared with 0.01% hydrocortisone butyrate, a lower-potency corticosteroid. nih.gov The study found that the Emax value, representing the maximal vasoconstrictive response, was higher for this compound, confirming its greater potency. nih.gov

Table 1: Comparative Vasoconstriction Assay Findings

CompoundConcentrationPotency ClassEmax Value (Relative Units)
This compound0.05%Potent (Class II)89
Hydrocortisone Butyrate0.01%Medium Potency (Class III)72

Data derived from a study assessing potencies of topical corticosteroids using a vasoconstrictor assay. nih.gov The Emax value represents the maximum skin blanching response, with higher values indicating greater vasoconstrictive efficacy.

The results demonstrated that while both compounds produced a significant vasoconstrictive effect, this compound elicited a stronger maximal response, which is consistent with its classification as a higher-potency agent. nih.gov Interestingly, the study also noted that the ED50 value for this compound was higher than that for hydrocortisone butyrate, a finding that highlights the complex dose-duration-response relationships in pharmacodynamic assessments. nih.gov

The vasoconstriction assay remains the gold standard for determining the bio-potency of topical corticosteroids. nih.gov The ability of this compound to induce marked cutaneous vasoconstriction is a key pharmacodynamic marker that substantiates its potent anti-inflammatory efficacy.

Pharmacological Profile and Pharmacokinetics

Metabolism and Biotransformation Pathways

Betamethasone (B1666872) butyrate (B1204436) propionate (B1217596) is a prodrug that must be metabolized to its active form, betamethasone. researchgate.net The metabolic cascade involves several key processes that primarily aim to increase water solubility and facilitate excretion. pharmacompass.com

Sites of Metabolism (e.g., Hepatic, Cutaneous)

The metabolism of topically applied betamethasone esters occurs at two primary sites. Initial biotransformation can happen in the skin (cutaneous metabolism), where esterase enzymes hydrolyze the ester bonds. nih.gov Following systemic absorption, the compound undergoes further, more extensive metabolism in the liver (hepatic metabolism). pharmacompass.com The rate of hepatic metabolism can be influenced by liver health, with certain diseases potentially decreasing the metabolic rate of corticosteroids. nih.gov

Specific Metabolic Processes (e.g., 6β hydroxylation, 11β-hydroxyl oxidation, C-20 carbonyl reduction)

The biotransformation of the parent compound, betamethasone, is complex, involving multiple enzymatic reactions. drugbank.combioscientifica.com After the ester side chains of betamethasone butyrate propionate are cleaved to release active betamethasone, the parent molecule undergoes further changes. researchgate.net Key metabolic transformations include hydroxylation at the 6β-position, oxidation of the 11β-hydroxyl group, and reduction of the C-20 carbonyl group. drugbank.combioscientifica.com Additionally, the side chain can be removed to form 17-oxosteroids. bioscientifica.com One study identified as many as 24 different metabolites following administration. nih.gov

Metabolic ProcessDescriptionReference
HydrolysisCleavage of the butyrate and propionate ester groups to release the active parent compound, betamethasone. This occurs primarily in the skin and liver. researchgate.netnih.gov
6β-hydroxylationThe addition of a hydroxyl group at the 6β position of the steroid nucleus. drugbank.combioscientifica.com
11β-hydroxyl oxidationThe oxidation of the hydroxyl group at the 11β position to a ketone. drugbank.combioscientifica.com
C-20 carbonyl reductionThe reduction of the ketone group at the C-20 position. drugbank.combioscientifica.com
Side-chain cleavageRemoval of the entire side chain at C-17 to form 17-oxosteroids. bioscientifica.com

Formation of Inactive Metabolites

The metabolic processes that betamethasone undergoes are designed to deactivate the molecule and prepare it for elimination from the body. The resulting metabolites, such as glucuronide and sulfate (B86663) conjugates, are generally considered inactive. These transformations, particularly the reduction of the double bond in the A-ring of the steroid, yield inactive compounds that are more water-soluble, facilitating their excretion primarily by the kidneys. pharmacompass.com

Systemic Absorption and Distribution

Factors Influencing Percutaneous Absorption (e.g., Lipophilicity, Occlusive Dressings)

As a lipophilic, or fat-soluble, molecule, betamethasone readily diffuses through the lipid-rich cell membranes of the skin, which is a crucial first step in its absorption. bioscientifica.com However, the extent of percutaneous (through the skin) absorption into the systemic circulation is governed by a multitude of factors. The use of occlusive dressings, which cover the application area, significantly elevates moisture levels in the stratum corneum, thereby increasing absorption. drugbank.com Other critical factors include the integrity of the skin barrier, the thickness of the skin at the application site, the age of the individual, and the type of vehicle the steroid is formulated in.

FactorInfluence on AbsorptionReference
LipophilicityThe fat-soluble nature of the compound facilitates passage through the lipid layers of the skin. bioscientifica.com
Occlusive DressingsIncreases skin hydration and temperature, significantly enhancing absorption. drugbank.com
Skin IntegrityAbsorption is increased through broken or diseased skin compared to intact skin.
Application SiteAbsorption varies by body region, with higher penetration in areas with thinner skin (e.g., eyelids, scrotum).
Vehicle/FormulationOintment-based formulations are more occlusive and tend to increase penetration more than creams or lotions.
AgeChildren have a higher surface-area-to-body-mass ratio, leading to increased systemic absorption.

Protein Binding Dynamics (e.g., Transcortin Interaction)

Once systemically absorbed, betamethasone is rapidly distributed to tissues including muscle, liver, and skin. In the bloodstream, it binds to plasma proteins, primarily the corticosteroid-binding globulin known as transcortin, and to a lesser extent, albumin. drugbank.com This binding is a crucial aspect of its pharmacokinetics, as only the unbound, or free, fraction of the drug is pharmacologically active. Betamethasone becomes active when it is not bound to transcortin, allowing it to interact with its target glucocorticoid receptors in various tissues.

Elimination Routes and Pathways (e.g., Urinary Excretion)

The elimination of this compound from the body occurs after it is metabolized to its active moiety, betamethasone, and other metabolites. nih.gov The primary route for the excretion of corticosteroids, including betamethasone, is through the kidneys, with elimination predominantly occurring in the urine. nih.govpharmacompass.com Alternative pathways, such as biliary or fecal excretion, are not considered to be of quantitative importance for the elimination of adrenocortical steroids in humans. nih.gov

The parent drug, betamethasone, is considered the most effective marker for tracking the drug's excretion. uab.catnih.gov Research into the urinary elimination of betamethasone following various administration routes has provided specific insights into its excretion profile. A study involving healthy volunteers demonstrated how urinary concentrations of betamethasone vary depending on the method of administration. uab.catnih.govresearchgate.net

For instance, after topical application, urinary concentrations of betamethasone were found to be relatively low. nih.gov In contrast, intramuscular administration resulted in much higher urinary concentrations. uab.catresearchgate.net The elimination kinetics are also influenced by the specific ester form of the drug. A study on the active metabolites of betamethasone phosphate (B84403) and betamethasone dipropionate found that betamethasone 17-monopropionate (a metabolite of betamethasone dipropionate) had a significantly longer half-life (80.8 +/- 22.7 hours) compared to betamethasone (9.6 +/- 3.6 hours), indicating a much slower elimination for that particular metabolite. nih.gov Similarly, the mean plasma elimination half-life of betamethasone is longer after the topical application of betamethasone 17-valerate (16.6 hours) compared to oral administration of pure betamethasone (8.1 hours), suggesting that the formulation and route directly impact the rate at which the drug is cleared from the body. nih.gov

Detailed findings from a study on betamethasone excretion highlight the differences in urinary concentrations following various administration methods.

Administration RouteDoseNumber of SubjectsResulting Urinary Betamethasone Concentration
Topical10 mg/day for 5 days6 males< 6.6 ng/mL nih.gov
Intranasal320 µg/day for 3 days4 males, 4 femalesSome samples near or above 30 ng/mL nih.gov
Oral0.5 mg (single dose)8 malesSimilar to intranasal administration uab.catresearchgate.net
Intramuscular (IM)6 mg (single dose)6 malesMuch higher than oral or intranasal uab.catresearchgate.net
Intramuscular (IM)12 mg (single dose)4 males, 4 femalesMuch higher than oral or intranasal uab.catresearchgate.net

Structure Activity Relationships of Betamethasone Esters

Impact of Esterification on Potency and Activity

Esterification of the hydroxyl groups on the betamethasone (B1666872) molecule, particularly at the C17 and C21 positions, is a key strategy for enhancing topical anti-inflammatory potency. The introduction of ester side chains can significantly alter the physicochemical properties of the steroid, leading to improved skin absorption and increased therapeutic activity. uomustansiriyah.edu.iq

Generally, diesters of betamethasone exhibit greater potency than their monoester counterparts. This is attributed to the increased lipophilicity and potentially altered binding affinity to the glucocorticoid receptor. For instance, betamethasone 17,21-dipropionate is recognized as a potent corticosteroid. nih.gov The nature of the ester group itself is also a critical determinant of activity. Research has shown that different ester side chains can significantly impact the potency of the corticosteroid. nih.gov

A study comparing various corticosteroids demonstrated the high anti-inflammatory activity of a C-21 thioester-linked corticosteroid, tixocortol (B133387) 17-butyrate, 21-propionate, which was found to have a relative potency comparable to betamethasone dipropionate. nih.gov This highlights the importance of the specific ester groups in modulating the anti-inflammatory effect.

Table 1: Relative Potency of Selected Corticosteroids

Compound Relative Potency
Beclomethasone Dipropionate >
Betamethasone Dipropionate =
Tixocortol 17-butyrate, 21-propionate =
Hydrocortisone (B1673445) 17-butyrate, 21-propionate >
Hydrocortisone Acetate (B1210297)

Data sourced from a comparative study on the anti-inflammatory properties of various corticosteroids. nih.gov

Influence of Ester Position on Anti-Inflammatory Activity (C17 vs. C21 Esterification)

The position of esterification on the betamethasone nucleus, whether at the C17 or C21 position, plays a crucial role in determining the anti-inflammatory activity. Both positions are available for esterification, and the resulting monoesters or diesters can have distinct properties.

Esterification at the C17 position is a common strategy to enhance topical potency. nih.gov For example, betamethasone 17-valerate is a well-known potent corticosteroid. ptfarm.pl The ester group at C17 can protect the hydroxyl group from rapid metabolism and increase the lipophilicity of the molecule, facilitating its penetration into the skin.

The combination of esterification at both C17 and C21, as seen in betamethasone butyrate (B1204436) propionate (B1217596) and betamethasone dipropionate, generally leads to the highest potency. nih.gov This dual esterification creates a highly lipophilic molecule with enhanced percutaneous absorption and potent anti-inflammatory effects.

Table 2: Comparison of Betamethasone Esters

Compound Name Ester Position(s) General Potency Class
Betamethasone - -
Betamethasone 17-valerate C17 Potent
Betamethasone 21-valerate C21 -
Betamethasone 17,21-dipropionate C17 and C21 Potent
Betamethasone 17-butyrate 21-propionate C17 and C21 Potent

This table illustrates the impact of esterification position on the general potency classification of betamethasone derivatives.

Correlation of Lipophilicity with Anti-Inflammatory Efficacy

A critical factor governing the topical anti-inflammatory efficacy of corticosteroids is their lipophilicity. Increased lipophilicity generally correlates with enhanced skin penetration and greater potency. uomustansiriyah.edu.iqnih.gov The partition coefficient (logP), a measure of a compound's distribution between an oily and an aqueous phase, is often used as a quantitative descriptor of lipophilicity. ptfarm.pl

A study evaluating the lipophilic properties of betamethasone and its esters demonstrated that the diester, betamethasone-17,21-dipropionate, along with the monoesters betamethasone-17-valerate (B13397696) and betamethasone-21-valerate, exhibited the greatest similarity in their high lipophilic character. ptfarm.pl Betamethasone butyrate propionate, with a calculated XLogP3 of 3.4, is also considered a lipophilic compound. nih.gov This lipophilicity is a key contributor to its potent anti-inflammatory effects. The relationship between lipophilicity and anti-inflammatory activity is further supported by findings that the order of potency of certain prednisolone (B192156) derivatives parallels their octanol-aqueous partition coefficients. nih.gov

Table 3: Lipophilicity and Potency of Selected Steroids

Compound Lipophilicity (RMW)* Calculated XLogP3
Betamethasone - 1.9
Betamethasone-17-valerate 3.63 -
Betamethasone-21-valerate 3.63 -
Betamethasone-17,21-dipropionate 3.62 -
This compound - 3.4
Betamethasone disodium (B8443419) phosphate (B84403) 0.44 -

RMW is a lipophilicity parameter determined by reversed-phase thin-layer chromatography; higher values indicate greater lipophilicity. ptfarm.pl XLogP3 values are from PubChem. nih.govnih.gov

Preclinical Research and Investigational Models

In Vitro Cellular and Molecular Studies

Receptor Binding Assays

Studies on other corticosteroids have established that the chemical structure, particularly the nature of esterification at the C17 and C21 positions, significantly influences GR binding affinity. For instance, the elongation of the ester chain from acetate (B1210297) to valerate (B167501) generally leads to an increase in both binding affinity and lipophilicity. researchgate.net A study on hydrocortisone (B1673445) 17-butyrate 21-propionate, a compound with a similar esterification pattern to betamethasone (B1666872) butyrate (B1204436) propionate (B1217596), revealed that this dual esterification enhances its affinity for the GR. researchgate.net This enhanced affinity was attributed to a significantly lower dissociation rate from the receptor compared to its parent compound, hydrocortisone. researchgate.net This suggests that the butyrate and propionate moieties on the betamethasone backbone likely contribute to a favorable interaction with the GR, leading to potent anti-inflammatory activity.

For context, the RRAs for other commonly used topical corticosteroids have been determined, with mometasone (B142194) furoate and fluticasone (B1203827) propionate exhibiting very high affinities. nih.govnih.gov

Comparative Glucocorticoid Receptor Relative Binding Affinities (RRA)

Compound Relative Binding Affinity (RRA)*
Dexamethasone (B1670325) 100
Mometasone Furoate 2244
Fluticasone Propionate 1775
Budesonide 855
Triamcinolone (B434) Acetonide Not specified
Betamethasone Butyrate Propionate Data not available

*Relative to Dexamethasone = 100. Data from various sources. nih.govnih.gov

Cytokine and Chemokine Expression Analysis

A key mechanism of action for corticosteroids in inflammatory skin diseases is the suppression of pro-inflammatory cytokines and chemokines. This compound has been shown to be a potent inhibitor of thymic stromal lymphopoietin (TSLP) expression in cultured normal human keratinocytes. nih.gov TSLP is a critical cytokine in the initiation of allergic inflammation. In a dose-dependent manner, this compound suppressed TSLP expression at both the mRNA and protein levels. nih.gov Notably, its inhibitory effect on TSLP was found to be stronger than that of dexamethasone and prednisolone (B192156) at the same concentrations. nih.gov

In animal models of psoriasis-like skin inflammation, topical application of this compound ointment significantly suppressed the increased mRNA expression of several key cytokines and chemokines involved in the pathogenesis of psoriasis. This includes cytokines associated with Th1 and Th17 cell responses.

Inhibitory Effects of this compound on Cytokine and Chemokine Expression

Cytokine/Chemokine Cell/Tissue Type Model System Finding Reference
TSLP Normal Human Keratinocytes In Vitro Dose-dependent suppression of mRNA and protein expression, stronger than dexamethasone and prednisolone. nih.gov
IFN-γ Mouse Skin Tissue Imiquimod-induced psoriasis-like model Significant suppression of mRNA expression. nih.gov
IL-17 Mouse Skin Tissue Imiquimod-induced psoriasis-like model Significant suppression of mRNA expression. nih.gov
IL-22 Mouse Skin Tissue Imiquimod-induced psoriasis-like model Significant suppression of mRNA expression. nih.gov
IL-1β Mouse Skin Tissue Imiquimod-induced psoriasis-like model Significant suppression of mRNA expression. nih.gov
S100A8 Mouse Skin Tissue Imiquimod-induced psoriasis-like model Significant suppression of mRNA expression. nih.gov

Phospholipase A2 Activity Inhibition Assays

Phospholipase A2 (PLA2) is a crucial enzyme in the inflammatory cascade, as it catalyzes the release of arachidonic acid from membrane phospholipids (B1166683), which is a precursor for the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. The inhibition of PLA2 is a known anti-inflammatory mechanism of corticosteroids.

However, specific studies detailing the direct inhibitory activity of this compound on phospholipase A2 activity through in vitro assays were not identified in the reviewed literature. Studies on other topical corticosteroids, such as clobetasol (B30939) propionate and betamethasone valerate, have demonstrated their ability to inhibit epidermal PLA2 activity. nih.gov These findings suggest that the anti-inflammatory effects of this compound may also involve the modulation of the PLA2 pathway, though direct experimental evidence is currently lacking.

Keratinocyte Proliferation and Apoptosis Assays

Hyperproliferation of keratinocytes is a hallmark of several inflammatory skin diseases, most notably psoriasis. A key therapeutic action of corticosteroids in such conditions is their anti-proliferative effect.

While one study noted that this compound has a potent inhibitory effect on the induction of TSLP in keratinocytes, specific quantitative data from in vitro assays focusing on its direct impact on keratinocyte proliferation and apoptosis (e.g., IC50 values for proliferation inhibition or percentage of apoptotic cells) are not available in the reviewed scientific literature. nih.gov Comparative studies on other corticosteroids, such as betamethasone dipropionate and betamethasone valerate, have shown that they can reduce the growth of hyperproliferant keratinocytes (HaCaT cells) in a dose-dependent manner and induce apoptosis. nih.gov Given its classification as a potent corticosteroid, it is plausible that this compound exerts similar anti-proliferative and pro-apoptotic effects on keratinocytes, though this requires direct experimental confirmation.

Immunocyte (e.g., Lymphocyte) Proliferation Studies

The inflammatory infiltrate in many skin dermatoses is rich in lymphocytes, and their proliferation contributes to the maintenance of the inflammatory state. The suppression of lymphocyte proliferation is a key component of the immunosuppressive action of corticosteroids.

The inhibitory effect of this compound on lymphocyte proliferation has been evaluated in vitro. In one study, its efficacy in suppressing the proliferation of peripheral blood mononuclear cells (PBMCs), which are primarily composed of lymphocytes, was assessed. The 50% inhibitory concentration (IC50) was determined for PBMC proliferation stimulated by two different mitogens: concanavalin (B7782731) A (a general T-cell mitogen) and streptococcal pyrogenic enterotoxin A (a superantigen).

Inhibitory Concentration (IC50) of this compound on Lymphocyte Proliferation

Mitogen Cell Type IC50 (ng/mL)
Concanavalin A Human Peripheral Blood Mononuclear Cells 0.072 (median)

Animal Models of Inflammatory Skin Disease

Animal models are invaluable for studying the in vivo efficacy and mechanisms of action of topical corticosteroids. This compound has been investigated in models of psoriasis and atopic dermatitis.

In a well-established mouse model of psoriasis-like skin inflammation induced by the topical application of imiquimod (B1671794) (IMQ), 0.05% this compound ointment proved to be effective. nih.gov Twice-daily application of the ointment significantly inhibited the development of skin inflammation, as evidenced by a marked reduction in redness, erythema, thickening, and scaling of the skin. nih.gov Mechanistically, this was associated with the suppression of mRNA expression of various pro-inflammatory cytokines related to Th1 and Th17 cells, as well as keratinocytes, in the skin tissue. nih.gov

Betamethasone has also been used as a standard treatment in a mouse model of atopic dermatitis induced by oxazolone. In this model, topical betamethasone treatment effectively reduces the clinical signs of dermatitis.

Murine Models of Skin Inflammation and Psoriasis

In a murine model designed to mimic psoriasis-like skin inflammation through the topical application of imiquimod, the therapeutic potential of this compound has been demonstrated. nih.gov A study utilizing a 0.05% ointment formulation of this compound (Antebate®) showed significant efficacy in mitigating the inflammatory response in BALB/c mice. nih.govnih.gov

The topical application of imiquimod on the ears of the mice induced marked psoriasis-like symptoms, including skin inflammation. nih.gov However, treatment with this compound ointment effectively prevented the development of this inflammation. nih.gov The anti-inflammatory effects were substantiated by the significant suppression of messenger RNA (mRNA) transcript levels for several key cytokines involved in the pathogenesis of psoriasis. nih.govnih.gov

Specifically, the expression of cytokines associated with T helper 1 (Th1) and T helper 17 (Th17) cells, such as interferon-gamma (IFN-γ), interleukin-17 (IL-17), and interleukin-22 (IL-22), was markedly reduced. nih.gov Furthermore, the expression of keratinocyte-derived markers like interleukin-1β (IL-1β), S100A8, and S100A9, which are typically elevated in psoriatic lesions, was also dramatically suppressed by the treatment. nih.govnih.gov These findings indicate that this compound exerts its anti-inflammatory action by targeting the gene expression of various cytokines crucial to the psoriatic inflammatory cascade involving Th1 cells, Th17 cells, and keratinocytes. nih.gov

Interestingly, the study also noted that while the expression of the aforementioned inflammatory mediators was significantly reduced, the expression of tumor necrosis factor-alpha (TNF-α) and NK1.2 (a marker for natural killer cells) was not significantly altered by imiquimod treatment. nih.gov In contrast, the level of the T helper 2 (Th2) cytokine, interleukin-13 (IL-13), which was decreased by imiquimod, was further suppressed by this compound. nih.gov

Table 1: Effect of this compound on Cytokine mRNA Expression in a Murine Psoriasis Model

Cytokine/MarkerRole in PsoriasisEffect of this compound Treatment
IFN-γPro-inflammatory (Th1)Suppressed
IL-17Pro-inflammatory (Th17)Suppressed
IL-22Pro-inflammatory (Th17)Suppressed
IL-1βKeratinocyte-derived markerSuppressed
S100A8Keratinocyte-derived markerSuppressed
S100A9Keratinocyte-derived markerSuppressed
IL-13Pro-inflammatory (Th2)Further Suppressed

Rat Models of Glucocorticoid Receptor Activity

The interaction of corticosteroids with the glucocorticoid receptor (GR) is fundamental to their mechanism of action. Studies in rat models have provided insights into how esterification of corticosteroids, such as in this compound, influences their affinity for the GR.

Further research in fetal rat lungs has shown that betamethasone treatment can regulate the expression of the GR itself. nih.gov In these models, betamethasone administration led to a significant decrease in GR mRNA levels. nih.gov However, the effect on the GR protein levels was dependent on the developmental stage, with a noticeable decrease observed in later gestation and postnatal lungs, but not in earlier stages of gestation. nih.gov This indicates a developmental change in the in vivo regulation of the GR by its ligand in rats. nih.gov

In primary cultures of fetal rat lung fibroblasts, betamethasone was found to stimulate a much stronger transcriptional response compared to corticosterone, affecting genes involved in cell proliferation and cytoskeletal and cell matrix remodeling. nih.gov This potent activity is mediated through the GR, highlighting the significant impact of betamethasone on GR-mediated gene expression in rat cells. nih.gov

Table 2: Glucocorticoid Receptor Binding and Regulation in Rat Models

CompoundModelKey Finding
Hydrocortisone 17-butyrate 21-propionateRat LiverEsterification increases affinity to the GR by decreasing the dissociation rate. nih.gov
BetamethasoneFetal Rat LungDecreases GR mRNA levels; down-regulates GR protein in later gestation. nih.gov
BetamethasoneFetal Rat Lung FibroblastsStimulates a strong GR-mediated transcriptional response for genes involved in cell proliferation and matrix remodeling. nih.gov

Studies on Metabolic Fate and Protein Binding in Rats

The metabolic pathway of betamethasone esters has been investigated in rats, providing a framework for understanding the likely fate of this compound. A study on betamethasone 17,21-dipropionate (BMDP) in pregnant rats showed that after intravenous administration, BMDP disappeared rapidly from the plasma. nih.gov

The primary metabolite detected was betamethasone 17-propionate (BMP), followed by betamethasone (BM) itself. nih.gov In vitro studies confirmed that BMDP is metabolized to BMP in various maternal and fetal tissues of the rat, including plasma, liver, brain, and placenta. nih.gov This suggests a sequential hydrolysis of the ester groups. Given its structure, it is highly probable that this compound undergoes a similar metabolic process, being hydrolyzed to its constituent parts, betamethasone, butyric acid, and propionic acid.

Assessment of Comparative Toxicity in Animal Models

Toxicological assessments in animal models are essential for characterizing the safety profile of new corticosteroids. A chronic toxicity study in rats involving subcutaneous administration of hydrocortisone 17-butyrate 21-propionate (HBP) for six months provides valuable comparative data. nih.gov

In this study, HBP was compared with hydrocortisone 17-butyrate (HB) and betamethasone 17-valerate (BV). nih.gov The toxic effects observed, which are common for corticosteroids, included suppression of body weight gain, a decrease in white blood cell count and serum total protein, and an increase in serum total cholesterol, GOT, and GPT levels. nih.gov Atrophic changes were noted in the adrenals, lymphatic tissues, skin, and subsexual organs. nih.gov The study concluded that the order of toxicity was BV > HB > HBP, suggesting that HBP was the least toxic of the three in this model. nih.gov The maximum non-toxic dose for HBP was determined to be 0.001 mg/kg. nih.gov

In another study, the acute and subacute toxicity of clobetasone-17-butyrate was examined in mice and rats. nih.gov Following subcutaneous administration, toxic signs included emaciation and atrophy of the thymus, spleen, and adrenals. nih.gov In a one-month subacute toxicity study in rats, dose-dependent effects such as suppressed body weight gain, regressive changes in adrenal and lymphatic tissues, and altered blood parameters were observed at doses of 0.1 mg/kg/day and higher. nih.gov The maximum non-toxic dose in this study was established at 0.03 mg/kg/day. nih.gov These studies on related butyrate-esterified corticosteroids provide a basis for understanding the potential toxicological profile of this compound.

Table 3: Comparative Chronic Toxicity of Esterified Corticosteroids in Rats

CompoundDurationKey Toxic EffectsRelative Toxicity
Hydrocortisone 17-butyrate 21-propionate (HBP)6 monthsSuppression of body weight, altered blood chemistry, atrophy of adrenals and lymphatic tissues. nih.govLess toxic than HB and BV nih.gov
Hydrocortisone 17-butyrate (HB)6 monthsSimilar to HBP, but more pronounced. nih.govMore toxic than HBP nih.gov
Betamethasone 17-valerate (BV)6 monthsSimilar to HBP, but most pronounced. nih.govMost toxic of the three nih.gov

Investigation of Pressure Ulcer Exacerbation in Ischemia-Reperfusion Injury Models

Contrary to its anti-inflammatory effects in some models, research has shown that topical this compound can have detrimental effects in the context of pressure ulcers, specifically in a mouse model of cutaneous ischemia-reperfusion (I/R) injury. nih.gov

In this model, the dorsal skin of mice was subjected to a period of ischemia followed by reperfusion, a process known to be involved in the development of pressure ulcers. nih.gov The topical application of this compound to the I/R areas resulted in a significant increase in the size of the resulting pressure ulcers. nih.govdntb.gov.uaaminer.cn

Further investigation into the underlying mechanisms revealed several adverse effects of the treatment. The number of thromboses in the affected area was increased, while the density of CD31-positive vessels was decreased, indicating a negative impact on the microvasculature. nih.gov Additionally, there was an increase in the number of oxidative stress-associated DNA-damaged cells and apoptotic cells in the skin treated with this compound. nih.gov

At the molecular level, the treatment led to a significant increase in the mRNA level of NADPH oxidase 4 (Nox4), an enzyme that produces reactive oxygen species, and an inhibition of NF-E2-related factor 2 (Nrf2), a key transcription factor in the antioxidant response. nih.gov Furthermore, the number of CD68-positive macrophages and the level of transforming growth factor-beta in the lesional skin were decreased. nih.gov These findings collectively suggest that topical this compound may accelerate the formation of pressure ulcers induced by I/R injury by exacerbating oxidative stress-induced tissue damage. nih.gov

Clinical Research and Therapeutic Applications

Methodologies for Assessing Clinical Efficacy

The therapeutic potency and effectiveness of topical corticosteroids, including betamethasone (B1666872) butyrate (B1204436) propionate (B1217596), are evaluated using objective, semi-objective, and patient-centric methods.

Vasoconstriction (Skin Blanching) Assays

The vasoconstriction assay is a fundamental pharmacodynamic test used to determine the potency of topical corticosteroids. biopharmaservices.com This method is based on the ability of corticosteroids to constrict the small blood vessels (capillaries) in the upper dermis, leading to a visible whitening or "blanching" of the skin. biopharmaservices.comhra.nhs.uk The degree of skin blanching is considered proportional to the anti-inflammatory activity of the steroid, as it reflects the drug's ability to diffuse into the skin and exert its local effect. biopharmaservices.comnih.gov

The assessment is typically performed by applying the corticosteroid to a small area of healthy skin, often on the forearm. biopharmaservices.com The intensity of the blanching response is then measured at specific time points after application and removal. nih.gov This measurement can be done visually by trained assessors or more objectively using a chromameter, a device that quantifies skin color. biopharmaservices.com The data gathered, often expressed as changes in colorimetric values (like the a* value, which represents the red-green spectrum), can be used to generate a dose-response curve and determine the drug's potency. biopharmaservices.comnih.gov This assay is a crucial tool in the early development and classification of topical corticosteroids and for assessing the bioequivalence of generic formulations. nih.govremedypublications.com

Disease Activity Scoring (e.g., ADSI, PASI)

In clinical trials for inflammatory skin diseases, standardized scoring systems are essential for objectively assessing disease severity and treatment response.

Psoriasis Area and Severity Index (PASI): The PASI is a widely used, comprehensive scoring system for measuring the severity of psoriasis. clinicaltrials.gov It evaluates the extent (area) and severity of psoriatic lesions. The severity is judged by three key signs: erythema (redness), infiltration (thickness), and desquamation (scaling). clinicaltrials.gov Each parameter is graded on a scale, and the scores are combined with the percentage of body surface area affected in four different regions (head, trunk, upper limbs, lower limbs) to produce a final score. A reduction in the PASI score over the course of a trial indicates a positive treatment response. clinicaltrials.gov For instance, a "PASI 75" response, a common benchmark in psoriasis trials, signifies at least a 75% reduction in the baseline PASI score.

Atopic Dermatitis Severity Index (ADSI): While various scoring systems exist for atopic dermatitis (eczema), such as the Eczema Area and Severity Index (EASI) and Scoring Atopic Dermatitis (SCORAD), they share a common principle with PASI. They involve a systematic assessment by a clinician of the intensity of key inflammatory signs—such as erythema, papulation/edema, oozing/crusting, and lichenification (skin thickening)—as well as the extent of the affected body surface area. Improvement in these composite scores over time demonstrates the efficacy of the treatment being studied.

Patient-Reported Outcome Measures (e.g., VAS, DLQI)

Patient-reported outcome measures (PROMs) are critical for evaluating the impact of a treatment from the patient's perspective, capturing aspects of the disease that clinical scores alone cannot.

Visual Analog Scale (VAS): The VAS is a simple tool used to measure the intensity of subjective symptoms, most commonly itching (pruritus) in dermatological conditions. researchgate.net Patients are asked to mark their level of itch on a continuous line, typically 100mm long, with endpoints labeled "no itch" and "worst imaginable itch." A significant decrease in the VAS score for itching is a key indicator of therapeutic success. researchgate.net

Dermatology Life Quality Index (DLQI): The DLQI is a widely used questionnaire designed to measure the health-related quality of life of adult patients with a skin disease. researchgate.netdermsquared.com It consists of 10 questions covering various aspects of the patient's life over the previous week, including symptoms and feelings, daily activities, leisure, work/school, personal relationships, and treatment. researchgate.net The total score ranges from 0 (no impact on quality of life) to 30 (maximum impact). A reduction in the DLQI score signifies that the treatment has lessened the burden of the skin disease on the patient's life. researchgate.netdermsquared.com

Efficacy in Specific Dermatological Conditions

Clinical trials have demonstrated the efficacy of betamethasone butyrate propionate in managing common inflammatory skin diseases.

Atopic Dermatitis

Furthermore, the study highlighted the compound's impact on patient quality of life. The average DLQI score significantly improved from a baseline of 4.17 to 0.93 after treatment, with notable gains in the domains of "symptoms and feelings" and "daily activities." researchgate.net Patients also reported a significant reduction in both skin symptoms and itching as measured by a Visual Analog Scale. researchgate.net Research also indicates that this compound has a potent inhibitory effect on the induction of Thymic Stromal Lymphopoietin (TSLP) in skin cells (keratinocytes), a key cytokine involved in triggering allergic inflammation characteristic of atopic dermatitis. nih.gov

Efficacy MeasureBaseline (Mean)Post-Treatment (Mean)Improvement
DLQI Score 4.170.93Significant
VAS (Skin Symptoms) --Significant
VAS (Itching) --Significant
Overall Improvement --87% (Moderate or Greater)

Table 1: Summary of Clinical Efficacy of this compound in Eczema/Dermatitis. Data sourced from a study of 30 patients. researchgate.net

Psoriasis

Betamethasone esters are a cornerstone of topical psoriasis treatment. clinicaltrials.govpatsnap.comhenryford.com They are effective in managing mild to moderate plaque psoriasis, often in combination with other agents like the vitamin D analog, calcipotriene, to enhance efficacy. drugbank.comnih.gov The anti-inflammatory action of betamethasone helps to reduce the characteristic redness, scaling, and thickness of psoriatic plaques. rad-ar.or.jpclinicaltrials.gov

Clinical trials for psoriasis frequently use the Psoriasis Area and Severity Index (PASI) as a primary endpoint to measure efficacy. clinicaltrials.gov Studies on combination therapies involving a betamethasone ester (betamethasone dipropionate) and calcipotriol (B1668217) have shown superior efficacy compared to vehicle cream, with a significantly higher proportion of patients achieving treatment success as defined by the Physician Global Assessment (PGA) scale. nih.gov For example, in a phase 3 trial, a calcipotriol/betamethasone dipropionate cream resulted in a 67.5% mean reduction in the modified PASI score from baseline to week 8, compared to just 11.7% for the vehicle cream. nih.gov These findings underscore the significant contribution of the betamethasone component to the treatment effect in psoriasis.

Treatment GroupMean % Change in mPASI (Baseline to Week 8)
Calcipotriol/Betamethasone Dipropionate Cream -67.5%
Vehicle Cream -11.7%

Table 2: Efficacy of a Betamethasone-Containing Combination Cream in Psoriasis. Data from a Phase 3 trial. Note: This trial used betamethasone dipropionate, another ester of betamethasone. nih.gov

Eczema and General Dermatitis

This compound has demonstrated efficacy in the management of eczema and general dermatitis. Studies have shown its ability to suppress the inflammatory processes characteristic of these conditions. For instance, research on normal human keratinocytes has revealed that this compound can inhibit the induction of thymic stromal lymphopoietin (TSLP), a key cytokine involved in triggering allergic inflammation seen in atopic dermatitis. nih.gov This inhibitory effect on TSLP suggests a direct mechanism by which it can prevent the advancement of allergic states. nih.gov Furthermore, comparative studies have indicated that the suppressive effect of this compound on TSLP expression is stronger than that of other glucocorticoids like dexamethasone (B1670325) and prednisolone (B192156) at similar concentrations. nih.gov

Clinical trials have also explored the effectiveness of this compound in comparison to other topical corticosteroids for various forms of dermatitis. In a double-blind, randomized study involving patients with atopic or contact dermatitis, 0.05% clobetasone (B1204786) butyrate cream was found to be as effective as 0.1% betamethasone valerate (B167501) cream over a four-week treatment period, with both showing minimal side effects. nih.gov

Lichen Sclerosus (Extragenital)

Topical corticosteroids are the primary treatment for lichen sclerosus, a chronic inflammatory skin condition. oup.com While potent and very potent corticosteroids are generally recommended, there is evidence supporting the use of various topical steroids in managing this condition. oup.comnih.govmdedge.com

A case report has documented the successful treatment of extragenital lichen sclerosus on the neck with a topical combination of maxacalcitol (B1676222) and this compound. oup.comoup.comnih.gov The patient, who had not responded to four months of treatment with topical tacrolimus, showed significant improvement in skin lesions after four months of daily application of the maxacalcitol/betamethasone butyrate propionate combination, without any adverse effects. oup.com Histopathological examination confirmed a marked increase in collagen fibers and a reduction in dermal edema and inflammatory cell infiltration. oup.com This case suggests that this combination therapy could be a viable and well-tolerated option for localized extragenital lichen sclerosus. oup.com

Other Corticosteroid-Responsive Dermatoses

This compound is also indicated for other dermatoses that are responsive to corticosteroid therapy. Its anti-inflammatory properties make it a useful agent in managing a range of skin conditions characterized by inflammation and hyperproliferation. nih.gov The efficacy of this compound in these conditions is attributed to its ability to suppress the production of inflammatory mediators. nih.gov

In a study comparing the effects of various immunosuppressive drugs on lymphocyte proliferation, this compound was shown to suppress cytokine production, although its therapeutic efficacy could be attenuated by the presence of bacterial superantigens like streptococcal pyrogenic enterotoxin A. nih.gov This suggests that in certain clinical scenarios, the effectiveness of this compound may be influenced by secondary factors such as bacterial colonization.

Comparative Clinical Studies with Other Topical Corticosteroids

The clinical utility of this compound is further understood through comparative studies with other commonly used topical corticosteroids. These studies provide insights into its relative efficacy and tolerability.

Efficacy Comparisons with Betamethasone Valerate, Mometasone (B142194) Furoate, etc.

Clinical trials have compared the efficacy of this compound and other corticosteroids across various dermatoses.

Betamethasone Valerate: In a study on atopic and contact dermatitis, 0.05% clobetasone butyrate cream demonstrated comparable efficacy to 0.1% betamethasone valerate cream over a 4-week period. nih.gov Another study found that betamethasone valerate 0.1% cream applied twice daily was as effective as mometasone furoate 0.1% cream applied once daily in treating a variety of steroid-responsive dermatoses. gskpro.com

Mometasone Furoate: Mometasone furoate 0.1% has shown comparable or superior efficacy to other potent corticosteroids in conditions like psoriasis, eczema, and atopic dermatitis. nih.gov In a 4-week study comparing mometasone furoate 0.1% cream (once daily) with betamethasone valerate 0.1% cream (twice daily) for various dermatoses, both treatments showed a rapid onset of improvement and were equally effective by the end of the study. nih.gov

The table below summarizes the findings of a comparative study between mometasone furoate and betamethasone valerate.

FeatureMometasone Furoate 0.1% (once daily)Betamethasone Valerate 0.1% (twice daily)
Initial Improvement (Day 7) 65% reduction in scores72% reduction in scores
Final Improvement (Week 4) 93% reduction in scores90% reduction in scores
Statistical Significance No significant difference between groupsNo significant difference between groups

Data from a 4-week multicenter, randomized controlled trial. nih.gov

Tolerability Comparisons

Tolerability is a critical factor in the long-term management of chronic skin diseases.

In a comparative study of mometasone furoate and betamethasone valerate, both creams were well-tolerated with no signs of atrophy observed during the 4-week trial. nih.gov Similarly, a study comparing clobetasone butyrate and betamethasone valerate for atopic and contact dermatitis reported that side effects with both treatments were rare and mild. nih.gov

Proactive and Intermittent Therapy Regimens

Proactive therapy, which involves the long-term, low-frequency application of topical anti-inflammatory agents to previously affected skin, has emerged as a strategy to maintain remission and prevent relapses of chronic inflammatory skin diseases like atopic dermatitis and psoriasis. researchgate.netnih.govkoreamed.org

A study investigating proactive therapy with 0.05% this compound ointment in patients with moderate to severe atopic dermatitis found this approach to be effective in preventing relapse after initial stabilization of the skin condition. researchgate.net The study reported a significantly higher convergent maintenance rate in the proactive therapy group compared to the control group, indicating a delayed relapse of inflammation. researchgate.net

Similarly, proactive management of psoriasis using a fixed-dose combination of calcipotriol and betamethasone dipropionate foam applied twice a week has been shown to prolong the time to first relapse and reduce the number of relapses compared to reactive, on-demand treatment. europeanreview.orgunimib.it This approach has been found to be effective and well-tolerated over a 52-week period. europeanreview.org

The table below illustrates the effectiveness of proactive therapy in atopic dermatitis.

Treatment GroupOutcome
Proactive Therapy (this compound) Significantly higher convergent maintenance rate, delayed relapse of inflammation.
Control Group Lower convergent maintenance rate.

Data from a study on moderate to severe atopic dermatitis patients. researchgate.net

Adverse Event Mechanisms and Pathophysiology

Cutaneous Adverse Effects

The prolonged or inappropriate use of betamethasone (B1666872) butyrate (B1204436) propionate (B1217596) can lead to several adverse effects on the skin. ccjm.orgccjm.org These reactions are primarily due to the potent effects of corticosteroids on skin cells and structures.

Dermal Atrophy Mechanisms

Dermal atrophy, or thinning of the skin, is a common side effect of potent topical corticosteroids. ccjm.orgnih.gov This occurs through two primary mechanisms:

Inhibition of Collagen Synthesis: Glucocorticoids, including betamethasone, have been shown to decrease the synthesis of collagen types I and III, which are essential components of the skin's dermal matrix. nih.gov This reduction in collagen production is a result of a decrease in the corresponding messenger RNA (mRNA) levels, indicating that the effect occurs at the genetic level. nih.gov Studies have demonstrated that treatment with betamethasone can lead to a significant decrease in collagen propeptides in the skin. nih.govnih.gov

Suppressive Action on Cell Proliferation: Corticosteroids can inhibit the proliferation of dermal fibroblasts, the cells responsible for producing collagen and other extracellular matrix components. nih.gov This suppression of cell growth further contributes to the thinning of the dermis.

Striae and Telangiectasias

Striae , commonly known as stretch marks, can develop as a result of the dermal atrophy caused by potent topical corticosteroids. ccjm.orgwww.nhs.uknih.gov The loss of collagen and elastin (B1584352) fibers in the dermis weakens the skin, making it more susceptible to tearing under tension, which manifests as striae.

Telangiectasias , or small, dilated blood vessels near the surface of the skin, are another common adverse effect. nih.govnih.govnih.gov The thinning of the epidermis and dermis makes the underlying blood vessels more visible. Additionally, corticosteroids can affect the integrity of the blood vessel walls, leading to their dilation.

Acneiform Eruptions and Folliculitis

The use of topical corticosteroids can trigger acne-like breakouts, known as acneiform eruptions . rad-ar.or.jpnih.govdermatofuncional.clpediatriconcall.com Unlike common acne (acne vulgaris), these eruptions are typically monomorphic, meaning the lesions are uniform in size and consist mainly of inflammatory papules and pustules with few or no comedones (blackheads and whiteheads). dermatofuncional.clnih.gov The exact mechanism is not fully understood but is thought to involve an inflammatory reaction within the hair follicles. dermnetnz.org

Folliculitis , the inflammation of hair follicles, can also be induced by topical corticosteroids. nih.govpediatriconcall.com This is often characterized by small, pus-filled bumps.

Perioral Dermatitis Pathogenesis

Perioral dermatitis is a facial rash characterized by small, inflammatory papules and pustules primarily around the mouth, but can also affect the skin around the eyes and nose. pcds.org.uknih.govdermnetnz.org While the exact cause is unknown, the use of topical corticosteroids on the face is a well-established trigger. pcds.org.uknih.govmedscape.comnih.gov It is hypothesized that corticosteroids may alter the skin's microflora or compromise the skin barrier function, leading to this inflammatory condition. medscape.com The eruption typically spares the border of the lips. mdedge.com

Hypertrichosis (Potential Mechanisms)

Hypertrichosis , the excessive growth of hair, is a less common but reported side effect of potent topical corticosteroids like betamethasone butyrate propionate. ccjm.orgccjm.orgpediatriconcall.com The mechanisms are not fully elucidated but may involve a direct stimulatory effect of the corticosteroid on the hair follicles, potentially prolonging the anagen (growth) phase of the hair cycle. nih.gov This effect is typically localized to the area of application. ccjm.orgccjm.org

Pigmentation Alterations and Hypopigmentation

Topical corticosteroids can cause changes in skin pigmentation. ccjm.orgdrugs.com This can manifest as either hyperpigmentation (darkening of the skin) or, more commonly, hypopigmentation (lightening of the skin). www.nhs.uknih.govpediatriconcall.comlogicalimages.com

Hypopigmentation is thought to occur due to the suppressive effect of corticosteroids on melanocytes, the cells that produce melanin (B1238610), the pigment responsible for skin color. ijord.commedicalnewstoday.com This can lead to a reduction in melanin synthesis, resulting in lighter patches of skin. logicalimages.comijord.com These changes are often reversible upon discontinuation of the medication. ijord.com

Compound Names Table

Compound Name
Betamethasone
This compound
Betamethasone dipropionate
Betamethasone valerate (B167501)
Calcipotriol (B1668217)
Clobetasol (B30939) propionate
Dexamethasone (B1670325)
Fludrocortisone
Fluticasone (B1203827) propionate
Hydrocortisone (B1673445) butyrate
Prednisolone (B192156)
Salicylic acid

Research Findings on Cutaneous Adverse Effects of this compound

Table 1: Dermal Atrophy Mechanisms
MechanismResearch FindingsCitations
Inhibition of Collagen Synthesis Topical betamethasone treatment for three days resulted in a 70-80% decrease in type I and III collagen propeptides. This is attributed to a decrease in the corresponding mRNA levels. nih.gov
Betamethasone treatment leads to a significant decrease in the secretion of collagen I C-terminal propeptide (CICP) in primary human dermal fibroblasts. nih.gov
Suppressive Action on Cell Proliferation Glucocorticoids are known to reduce the proliferation of dermal fibroblasts. nih.gov
Table 2: Striae and Telangiectasias
Adverse EffectPathophysiologyCitations
Striae (Stretch Marks) Result from dermal atrophy, where the loss of collagen and elastin weakens the skin, making it prone to tearing under tension. ccjm.orgwww.nhs.uknih.gov
Telangiectasias Thinning of the epidermis and dermis makes underlying blood vessels more visible. Corticosteroids may also directly affect blood vessel wall integrity, causing dilation. nih.govnih.govnih.gov
Table 3: Acneiform Eruptions and Folliculitis
Adverse EffectCharacteristics and PathophysiologyCitations
Acneiform Eruptions Characterized by monomorphic inflammatory papules and pustules with few or no comedones. Thought to be caused by an inflammatory reaction within the hair follicles. rad-ar.or.jpnih.govdermatofuncional.clpediatriconcall.comnih.gov
Folliculitis Inflammation of hair follicles, often presenting as small, pus-filled bumps. nih.govpediatriconcall.com
Table 4: Perioral Dermatitis Pathogenesis
Adverse EffectPathogenesisCitations
Perioral Dermatitis The use of topical corticosteroids is a major trigger. It is hypothesized that they may alter the skin's microflora or compromise the skin barrier function, leading to inflammation. pcds.org.uknih.govmedscape.comnih.gov
Table 5: Hypertrichosis (Potential Mechanisms)
Adverse EffectPotential MechanismsCitations
Hypertrichosis The exact mechanisms are not fully understood but may involve direct stimulation of hair follicles by the corticosteroid, potentially prolonging the anagen (growth) phase of the hair cycle. ccjm.orgccjm.orgpediatriconcall.comnih.gov
Table 6: Pigmentation Alterations and Hypopigmentation
Adverse EffectMechanismCitations
Hypopigmentation Believed to be caused by the suppressive effect of corticosteroids on melanocytes, leading to reduced melanin synthesis. www.nhs.uknih.govpediatriconcall.comlogicalimages.comijord.commedicalnewstoday.com

Impaired Wound Healing and Secondary Infections

Topical corticosteroids, including this compound, can interfere with the normal wound healing process. The healing of wounds is a complex biological process involving inflammation, proliferation, and remodeling. Corticosteroids exert a powerful anti-inflammatory effect, which can be detrimental in the initial phase of healing. elenaconde.com

The mechanism of impaired wound healing involves several factors:

Suppression of Inflammation: Corticosteroids inhibit the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, as well as cytokines such as interleukins and tumor necrosis factor-alpha (TNF-alpha). patsnap.com While beneficial in inflammatory dermatoses, this action suppresses the necessary inflammatory response required to initiate tissue repair.

Reduced Cell Proliferation and Angiogenesis: They can inhibit the proliferation of keratinocytes, fibroblasts, and endothelial cells, which are essential for re-epithelialization, collagen synthesis, and the formation of new blood vessels (angiogenesis). nih.gov

Inhibition of Collagen Synthesis: Corticosteroids can decrease the synthesis of collagen, a key structural protein of the extracellular matrix, leading to weaker tissue repair and atrophic scarring. elenaconde.com

Aggravation of Oxidative Stress: In the context of pressure ulcers resulting from ischemia-reperfusion injury, topical this compound has been shown to exacerbate tissue damage by increasing oxidative stress. nih.gov Studies in mice demonstrated that it increased the levels of NADPH oxidase 4 (Nox4), an enzyme that produces reactive oxygen species, and inhibited NF-E2-related factor 2 (Nrf2), a key regulator of antioxidant proteins. nih.gov This led to an increase in DNA-damaged and apoptotic cells. nih.gov

Decreased Macrophage Activity: The application of this compound has been associated with a reduction in the number of macrophages in the wound area. nih.gov Macrophages play a critical role in clearing debris and orchestrating the repair process.

This impairment of the local immune response and the skin's barrier function increases the susceptibility to secondary infections . The immunosuppressive effects of this compound can allow for the overgrowth of bacteria, fungi, or viruses in the treated area. nih.govnih.gov Chronic wounds often have a high bacterial load, and reducing the inflammatory response can tip the balance towards an active infection. elenaconde.com

Table 1: Mechanistic Effects of this compound on Wound Healing

Cellular/Molecular Target Effect of this compound Consequence for Wound Healing
Inflammatory Mediators (e.g., Prostaglandins, Cytokines) Downregulation/Inhibition patsnap.com Suppressed initial inflammatory phase elenaconde.com
Keratinocytes, Fibroblasts Inhibited Proliferation nih.gov Delayed re-epithelialization and matrix formation
Collagen Decreased Synthesis Weaker new tissue, potential for atrophy elenaconde.com
Oxidative Stress Pathways (Nox4, Nrf2) Increased Nox4, Inhibited Nrf2 nih.gov Exacerbated tissue damage from oxidative stress
Macrophages Reduced Numbers and Activity nih.gov Impaired debris clearance and repair signaling

Allergic Contact Dermatitis

While used to treat allergic dermatitis, corticosteroids themselves can paradoxically be the cause of allergic contact dermatitis (ACD). This is a T-cell-mediated, delayed-type hypersensitivity reaction. The clinical presentation can be deceptive, often manifesting as a failure of the original dermatitis to improve or even a worsening of the condition.

The exact mechanism of corticosteroid-induced ACD is not fully elucidated but involves the drug acting as a hapten, which binds to skin proteins to form an immunogenic complex that is then recognized by the immune system. Although less common than with other corticosteroids, contact sensitivity to betamethasone esters can occur. nih.gov

Systemic Adverse Effects

Significant systemic adverse effects can occur with potent topical corticosteroids like this compound, primarily due to absorption through the skin into the systemic circulation. nih.govendocrinology.org

Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression

One of the most significant systemic adverse effects is the suppression of the hypothalamic-pituitary-adrenal (HPA) axis. nih.govendocrinology.org

Exogenous glucocorticoids, once absorbed into the bloodstream, mimic the action of endogenous cortisol. nih.gov This leads to a negative feedback loop on the hypothalamus and pituitary gland, reducing the secretion of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), respectively. nih.govmdpi.com The chronic reduction in ACTH stimulation leads to atrophy of the adrenal cortex and a decreased ability to produce endogenous cortisol, a condition known as secondary adrenal insufficiency. ccjm.org

The extent of systemic absorption through the skin (percutaneous absorption) is influenced by several factors:

Chemical Structure: The lipophilic nature of this compound facilitates its diffusion across the lipid-rich stratum corneum. patsnap.com Fluorination of the steroid molecule, as seen in betamethasone, generally enhances skin penetration. nih.gov

Skin Barrier Integrity: Absorption is significantly increased when the skin barrier is compromised, such as in inflammatory conditions like eczema or psoriasis. endocrinology.org

Anatomic Location: The thickness of the stratum corneum varies across the body, leading to different absorption rates. endocrinology.org For example, absorption is much higher on the face, eyelids, and genital areas compared to the palms and soles. endocrinology.org

Table 2: Estimated Regional Variation in Topical Corticosteroid Absorption

Anatomic Region Estimated Rate of Absorption
Soles of the feet 0.5%
Palms of the hands 0.1%
Forearms 1%
Armpits 4%
Face 7%
Eyelids and Genitals 30%

Source: Based on general data for topical corticosteroids. endocrinology.org

The risk of developing HPA axis suppression is multifactorial and dose-dependent. ccjm.orgnih.gov

Prolonged Use: Continuous application for extended periods (e.g., more than a few weeks) significantly increases the cumulative dose absorbed and the risk of suppression. endocrinology.orgmdpi.com

Large Application Area: Treating a large percentage of the body surface area increases the total amount of steroid available for absorption. endocrinology.org

Occlusion: The use of occlusive dressings (e.g., plastic wrap, diapers) over the application site dramatically increases skin hydration and penetration of the corticosteroid, thereby increasing systemic absorption. endocrinology.org

Potency of the Steroid: this compound is a potent corticosteroid, and higher potency is directly correlated with a greater risk of HPA axis suppression. nih.gov

Age: Infants and young children are at a higher risk due to their larger skin surface area to body mass ratio, which leads to proportionally greater systemic exposure. drugs.comnih.gov Their immature skin barrier may also contribute to increased absorption.

Metabolic Disturbances (e.g., Hyperglycemia)

Systemic absorption of potent corticosteroids can lead to metabolic side effects, including hyperglycemia (high blood sugar). patsnap.comdrugbank.com Glucocorticoids are named for their effect on glucose metabolism. pharmrep.org

The mechanisms by which betamethasone can induce hyperglycemia are multifaceted and affect several organs: pharmrep.orgkemdikbud.go.id

Liver: Glucocorticoids stimulate gluconeogenesis (the production of glucose from non-carbohydrate sources) and increase the production of endogenous glucose by the liver. pharmrep.orgkemdikbud.go.id

Skeletal Muscle and Adipose Tissue: They antagonize the action of insulin (B600854), leading to decreased glucose uptake and utilization by peripheral tissues like muscle and fat. drugs.compharmrep.org This state is often referred to as insulin resistance.

Adipose Tissue: They promote lipolysis (the breakdown of fats), which increases the level of free fatty acids in the circulation. kemdikbud.go.id These fatty acids can further contribute to insulin resistance. kemdikbud.go.id

Pancreas: Glucocorticoids can directly impair the function of pancreatic beta cells, reducing their sensitivity to glucose and inhibiting insulin secretion. pharmrep.orgkemdikbud.go.id

A meta-analysis reported that the prevalence of glucocorticoid-induced hyperglycemia was 32.3%. pharmrep.org While this data pertains to glucocorticoids in general, it highlights the significant risk associated with systemic exposure, which can occur with potent topical agents like this compound.

Ocular Manifestations (e.g., Cataracts, Glaucoma)

Systemic absorption of potent topical corticosteroids, including betamethasone derivatives, can lead to significant ocular complications. The primary mechanisms involve the elevation of intraocular pressure (IOP), which can induce glaucoma and accelerate cataract formation. nih.govrnib.org.uk

Pathophysiology: Glucocorticoids are understood to act on the trabecular meshwork of the eye, a critical tissue for the outflow of aqueous humor. drugs.com The proposed mechanism involves an increase in the resistance to aqueous humor outflow, which leads to a rise in IOP. drugs.com This is thought to be caused by the accumulation of extracellular matrix proteins, such as glycosaminoglycans, and alterations in the cytoskeleton of trabecular meshwork cells, which hinders the fluid's exit. drugs.com

Individuals exhibit varying degrees of IOP response to steroids, and they can be categorized as high, moderate, or non-responders. drugs.com Prolonged elevation of IOP is a primary risk factor for the development of open-angle glaucoma, a condition characterized by progressive damage to the optic nerve, leading to irreversible vision loss. drugs.comnih.gov Studies have identified betamethasone as one of the more potent corticosteroids in its ability to induce an increase in IOP. rnib.org.uk

Furthermore, long-term use of corticosteroids is a well-established risk factor for the development of posterior subcapsular cataracts. rnib.org.ukdrugs.com The exact mechanism is not fully elucidated but is believed to involve direct toxic effects on the lens epithelial cells, leading to abnormal cell differentiation and the formation of opaque lens fibers.

A review of literature highlights that there is evidence of harm to vision when potent topical corticosteroids are inappropriately used for extended periods on or near the eyes. nih.gov

Bone Metabolism Effects (e.g., Osteoporosis)

The systemic absorption of potent topical corticosteroids can exert significant effects on bone metabolism, potentially leading to glucocorticoid-induced osteoporosis (GIOP). This condition is characterized by reduced bone mass and microarchitectural deterioration of bone tissue, which increases fracture risk. nih.govnih.gov

Pathophysiology: Glucocorticoids impact bone health through a complex mechanism involving both the suppression of bone formation and the enhancement of bone resorption. nih.gov They directly inhibit the function and differentiation of osteoblasts, the cells responsible for creating new bone. nih.gov Simultaneously, they promote the activity and lifespan of osteoclasts, the cells that break down bone tissue. This dual effect shifts the balance of bone remodeling in favor of net bone loss. nih.gov

A large Danish cohort study established an association between the use of potent or very potent topical corticosteroids and an increased risk of osteoporosis and major osteoporotic fractures, with the effect being dose-dependent. medicom-publishers.com A case report detailed an 11-year-old male who developed osteoporosis with a vertebral fracture after long-term use of topical betamethasone dipropionate for psoriasis. nih.gov Chronic inflammatory conditions like psoriasis can further enhance the absorption of topical agents due to a compromised skin barrier and associated vasodilation, increasing the risk of systemic side effects. nih.gov

Table 1: Pathophysiological Effects of Systemic Corticosteroid Absorption on Bone
Cell TypeEffect of GlucocorticoidsOverall Outcome
Osteoblasts (Bone-forming cells)Inhibition of function and differentiationNet bone loss, increased fracture risk
Osteoclasts (Bone-resorbing cells)Promotion of activity and lifespan

Cardiovascular and Fluid Balance Effects (e.g., Hypertension, Water Retention)

Systemic exposure to betamethasone can lead to cardiovascular and fluid balance disturbances due to its inherent, though minimal, mineralocorticoid activity. drugbank.com These effects can manifest as hypertension (elevated blood pressure) and fluid retention (edema). drugs.compatsnap.com

Pathophysiology: Corticosteroids can influence the body's balance of electrolytes and water. The mineralocorticoid effects involve the promotion of sodium and water retention by the kidneys while increasing the excretion of potassium. drugs.com This retention of sodium and fluid expands the extracellular fluid volume, which can contribute to an increase in blood pressure. www.nhs.uk Although betamethasone is primarily recognized for its potent glucocorticoid (anti-inflammatory) activity and is considered to have negligible mineralocorticoid effects, systemic absorption from long-term or widespread topical use can be sufficient to cause these changes. drugbank.com

Symptoms that may indicate these effects include weight gain, swelling in the limbs, and elevated blood pressure readings. www.nhs.uk A case report noted elevated blood pressure as a systemic side effect in a patient using topical betamethasone ointment. nih.gov

Growth Suppression in Pediatric Populations

The pediatric population is particularly susceptible to the systemic adverse effects of topical corticosteroids, with growth suppression being a significant concern. drugs.com

Pathophysiology: Systemic absorption of potent corticosteroids can suppress the Hypothalamic-Pituitary-Adrenal (HPA) axis. nih.gov The HPA axis is a critical neuroendocrine system that regulates numerous bodily processes, including growth. Exogenous corticosteroids can inhibit the release of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary gland. nih.gov This suppression leads to reduced endogenous cortisol production and can also interfere with the secretion of growth hormone.

Children have a higher ratio of skin surface area to body weight compared to adults, which increases the potential for systemic absorption of topically applied drugs. nih.gov This vulnerability, combined with their developmental stage, places them at a greater risk for HPA axis suppression and its consequences, including the slowing of linear growth. nih.gov While the effects of topical steroids on final adult height are still debated, some studies on inhaled corticosteroids (which also have systemic absorption) have shown a small but significant reduction. goodrx.com

Table 2: Factors Increasing Risk of Systemic Effects in Children
FactorMechanismConsequence
Higher Surface Area to Body Weight RatioIncreased drug absorption per unit of body massGreater potential for HPA axis suppression and growth effects
Developing Endocrine SystemIncreased sensitivity to exogenous hormones

Research into Adverse Event Management Strategies

Research into managing the adverse effects of topical corticosteroids like this compound focuses on minimizing systemic absorption and monitoring for potential complications.

Key Management Strategies:

Dosing and Application: A primary strategy is to use the lowest effective potency for the shortest possible duration to control the condition. droracle.ai Applying the cream once daily is likely as effective as twice daily for potent steroids, which can reduce the total drug exposure. nih.gov Physicians also recommend avoiding use under occlusive dressings unless specifically directed, as this significantly increases absorption. webmd.com

Monitoring: Regular monitoring is crucial for patients on long-term therapy. This includes:

Ocular: Routine eye exams with an ophthalmologist to check intraocular pressure and screen for cataracts are recommended for patients on chronic steroid therapy. medicinetoday.com.auspecialty.vision

Bone: For children on long-term treatment, screening for osteoporosis may be considered. nih.gov For adults at high risk, baseline and follow-up bone density scans (DXA) can be beneficial. nih.govmedicom-publishers.com

Growth: In children, regular height and weight measurements are essential to track growth velocity. goodrx.com

Prophylactic Measures: For patients at high risk of GIOP, preventive measures are advised. These include ensuring adequate intake of calcium and vitamin D, engaging in weight-bearing exercise, and smoking cessation. nih.gov In some cases, prescription medications like bisphosphonates may be considered. nih.govfrontiersin.org

Corticosteroid-Sparing Approaches: To reduce cumulative exposure, physicians may employ several tactics. These include "weekend therapy" (applying the steroid only on weekends) for maintenance or sequential therapy, which involves alternating the topical corticosteroid with non-steroidal agents like calcipotriol or topical calcineurin inhibitors (e.g., tacrolimus). nih.govdroracle.ai

Patient Education: Educating patients on the correct amount to apply (e.g., using the fingertip unit method), the frequency, and the potential risks of overuse is a cornerstone of safe management.

Drug Drug Interactions and Disease Interactions

Metabolic Interactions (e.g., CYP Enzyme Modulation)

The metabolism of systemically absorbed betamethasone (B1666872) can be influenced by drugs that induce or inhibit the cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 and CYP3A5 isoenzymes. nih.gov While esterases are primarily responsible for converting betamethasone dipropionate to its active metabolite, CYP enzymes are involved in its clearance. nih.gov

Drugs that are strong inducers of hepatic enzymes, such as certain anticonvulsants and antibiotics, can accelerate the metabolism of corticosteroids, potentially reducing their therapeutic effect. rxlist.com Conversely, potent inhibitors of CYP3A4 can decrease the rate of metabolism, leading to higher plasma concentrations of the corticosteroid and an increased risk of systemic side effects. rxlist.comdrugbank.com For instance, the metabolism of betamethasone can be decreased when combined with fluvoxamine, a known CYP inhibitor. drugbank.com

Table 1: Metabolic Interactions of Systemically Absorbed Betamethasone This table is based on interactions with the parent compound, betamethasone, and may apply to systemically absorbed betamethasone butyrate (B1204436) propionate (B1217596).

Interacting Drug ClassExample DrugsPotential Effect on Betamethasone
CYP3A4 Inducers Barbiturates, Phenytoin, Carbamazepine, RifampinIncreased metabolism, potentially decreasing efficacy. rxlist.com
CYP3A4 Inhibitors Ketoconazole, Macrolide Antibiotics (e.g., Erythromycin), FluvoxamineDecreased metabolism, increasing plasma levels and risk of systemic effects. rxlist.comdrugbank.com

Pharmacodynamic Interactions (e.g., Enhanced Adverse Effects)

Pharmacodynamic interactions occur when two drugs have additive or synergistic effects, leading to an enhanced physiological response or increased risk of adverse events. When betamethasone butyrate propionate is used concurrently with other medications, particularly other corticosteroids, the risk of systemic side effects is magnified. webmd.com

For example, co-administration with other topical, inhaled, or oral corticosteroids increases the total systemic corticosteroid load, heightening the risk of hypothalamic-pituitary-adrenal (HPA) axis suppression and Cushing's syndrome. webmd.com Similarly, using betamethasone with potassium-depleting agents like certain diuretics or amphotericin B can exacerbate potassium loss, potentially leading to hypokalemia. rxlist.comdrugbank.com

Table 2: Pharmacodynamic Drug Interactions with Betamethasone

Interacting Drug/ClassExample DrugsPotential Enhanced Adverse Effect
Other Corticosteroids Prednisone, Dexamethasone (B1670325), Fluticasone (B1203827) Propionate, Clobetasol (B30939) PropionateIncreased risk of systemic corticosteroid side effects (e.g., HPA axis suppression). drugbank.comwebmd.com
Potassium-Depleting Agents Hydroflumethiazide, Amphotericin BIncreased risk of hypokalemia. rxlist.comdrugbank.com
Nonsteroidal Anti-inflammatory Drugs (NSAIDs) Ibuprofen, NaproxenIncreased risk of gastrointestinal side effects. rxlist.com
Fibrates/Statins Clofibrate, FluvastatinIncreased risk of myopathy and rhabdomyolysis. drugbank.com
Antidiabetic Agents Insulin (B600854), MetforminDiminished glucose-lowering effect. rxlist.comdrugs.com

Interactions with Specific Disease States

The systemic absorption of this compound can have significant implications for individuals with certain pre-existing medical conditions. drugs.com

Corticosteroids like betamethasone can have a significant impact on glucose metabolism. webmd.comdrugs.com Systemic absorption can lead to hyperglycemia by increasing hepatic glucose production and promoting insulin resistance. droracle.ai This can disrupt glycemic control in patients with diabetes mellitus, reducing the effectiveness of insulin and other antidiabetic medications. drugs.comdrugs.com

Patients with diabetes may require more frequent blood glucose monitoring and potential adjustments to their diabetes medication dosages during and after treatment with corticosteroids. drugs.comdroracle.ai Studies have shown that betamethasone administration can lead to significant elevations in blood glucose levels, which may persist for several days, necessitating an increase in insulin dosage to maintain glycemic control. droracle.ainih.gov

The anti-inflammatory and immunosuppressive properties of betamethasone can mask the signs and symptoms of an infection and impair the body's ability to mount an effective immune response. rxlist.comdrugbank.com Using topical corticosteroids on skin with an untreated bacterial, fungal, or viral infection can lead to the worsening and spread of the infection. rad-ar.or.jp Therefore, it is contraindicated to use betamethasone on sites with active, untreated infections. rxlist.comrad-ar.or.jp Long-term use of corticosteroids is also associated with an increased susceptibility to developing new infections. drugbank.com

Prolonged use of potent topical corticosteroids, such as this compound, especially over large surface areas or under occlusion, can lead to significant systemic absorption. webmd.com This can suppress the HPA axis, where the body's natural production of cortisol is reduced. webmd.com

This exogenous steroid exposure can result in iatrogenic Cushing's syndrome, a condition characterized by symptoms such as weight gain, a rounded face, and skin thinning. webmd.comjst.go.jp Case reports have documented the development of florid Cushing's syndrome even from the topical application of betamethasone derivatives, confirming that systemic absorption can be sufficient to cause significant endocrine disruption. jst.go.jpnih.gov This condition is a known disease interaction for both topical and systemic betamethasone. drugs.comdrugs.com

Formulation Science and Stability Research

Impact of Excipients on Formulation Stability

The stability of Betamethasone (B1666872) Butyrate (B1204436) Propionate (B1217596) in a topical formulation is not solely dependent on the active pharmaceutical ingredient itself but is significantly influenced by the excipients used. These inactive ingredients are crucial for the final product's physical characteristics and can profoundly impact the drug's chemical integrity.

Research into corticosteroid formulations, including betamethasone esters, has shown that excipients can trigger degradation pathways. For instance, studies on Betamethasone Butyrate Propionate Ointment (BBPO) mixed with other creams have highlighted the role of certain excipients in causing physical instability. An evaluation of model formulations pinpointed propylene (B89431) glycol (PG) and specific surfactants within the BBPO formulations as the cause of layer separation when mixed with a heparinoid oily cream. researchgate.netnih.gov This underscores the necessity of careful excipient selection when preparing mixed dermatological preparations. researchgate.netnih.gov

The pH of a formulation is another critical factor. Studies on related betamethasone esters, such as betamethasone dipropionate and valerate (B167501), provide valuable insights. Betamethasone dipropionate demonstrates maximum stability in a pH range of 3.5-4.5, while betamethasone valerate is most stable between pH 4 and 5. nih.govnih.govresearchgate.netsemanticscholar.org Outside these optimal ranges, degradation, including isomerization, can occur. For example, betamethasone-17-valerate (B13397696) can isomerize to the less potent betamethasone-21-valerate, a process catalyzed by both acidic and basic conditions and influenced by the concentration of certain emulsifiers. maynoothuniversity.iemaynoothuniversity.ie The degradation of betamethasone dipropionate in various media, including creams and gels, has been shown to follow first-order kinetics, with the rate being influenced by the polarity of the solvent. nih.govnih.govresearchgate.net

Incompatibilities between the active ingredient and certain excipients have also been observed. For instance, studies on betamethasone dipropionate have noted incompatibilities with hexylene glycol, whereas Transcutol (diethylene glycol monoethyl ether) was found to confer maximum chemical stability. nih.gov

Table 1: Impact of Excipients on Betamethasone Ester Stability

Excipient/Factor Effect on Stability Betamethasone Ester Studied Source
Propylene Glycol & Surfactants Can cause layer separation and physical instability in mixtures. This compound researchgate.netnih.gov
pH Optimal stability for dipropionate is pH 3.5-4.5; for valerate, pH 4-5. Betamethasone Dipropionate, Betamethasone Valerate nih.govnih.govresearchgate.netsemanticscholar.org
Emulsifiers (e.g., macrogolstearylether) Higher concentrations can increase the rate of isomerization. Betamethasone Valerate maynoothuniversity.iemaynoothuniversity.ie
Hexylene Glycol Shows incompatibility. Betamethasone Dipropionate nih.gov

Physical Stability Evaluation of Mixtures

In dermatological practice, it is common to mix commercially available ointments like this compound Ointment (BBPO) with moisturizing creams to tailor therapy. However, these admixtures can lead to physical instability, compromising the product's quality and efficacy.

A study examining the physical stability of mixtures of four different BBPO formulations with a heparinoid oily cream (HPOC) found that layer separation occurred in all mixtures after centrifugation. researchgate.netnih.gov Near-infrared (NIR) spectroscopy revealed that in the more advanced cases of separation, the mixture separated into an upper oil-based semisolid layer and a lower water-based liquid layer after just three hours of storage at 37°C. researchgate.netnih.gov This instability was attributed to the propylene glycol and surfactant content in two of the generic BBPO formulations. researchgate.netnih.gov

Further research has shown that the type of emulsion base is critical for the stability of such mixtures. Water-in-oil (W/O) type creams were found to be significantly more stable after mixing with an ointment base compared to oil-in-water (O/W) type creams. researchgate.net In O/W cream mixtures, the aqueous component was observed to separate from the bottom of the sample. researchgate.net These findings highlight that admixtures should ideally be prepared using bases with similar physicochemical properties to avoid phase separation and ensure the physical stability of the final preparation. researchgate.net

Table 2: Physical Stability of this compound (BBPO) Mixtures

Mixture Components Observation Method of Analysis Key Finding Source
BBPO and Heparinoid Oily Cream (HPOC) Layer separation into oil and water layers. Centrifugation, Near-Infrared (NIR) Spectroscopy, Backscattered Light Measurement Instability caused by propylene glycol and surfactant content in BBPO. researchgate.netnih.gov
Ointment and Oil-in-Water (O/W) Cream Aqueous component separates from the base. T2 mapping, Visual Observation O/W creams are less stable in mixtures with ointments. researchgate.net

Development of Innovative Dermal Pharmaceutical Formulations

To improve the delivery and efficacy of betamethasone esters, researchers have focused on developing innovative dermal formulations that go beyond traditional creams and ointments. These novel systems aim to enhance drug solubility, stability, and skin penetration while potentially reducing side effects.

Nanostructured Lipid Carriers (NLCs): NLCs are advanced lipid-based nanoparticles that have shown promise for delivering corticosteroids like betamethasone dipropionate. nih.govnih.gov These carriers can offer controlled drug release, increase drug stability, and enhance penetration through the stratum corneum. nih.gov Studies have successfully formulated betamethasone dipropionate into NLCs, which demonstrated superior drug release compared to traditional topical formulations. nih.gov

Liposomal Formulations: Liposomes, which are vesicular structures composed of lipid bilayers, have been explored as carriers to enhance the skin delivery of betamethasone. capes.gov.brheraldopenaccess.usheraldopenaccess.us Formulations incorporating betamethasone into liposomes, which are then dispersed in a hydrogel base (liposomes-in-hydrogel), have been developed. heraldopenaccess.usheraldopenaccess.us This approach aims to provide controlled release of the drug, increase its concentration in the formulation, and achieve a prolonged, localized effect in the skin. heraldopenaccess.usheraldopenaccess.us One study reported the development of betamethasone-loaded liposomes with a mean particle size of approximately 155 nm and a high drug entrapment efficiency of over 80%. heraldopenaccess.us

Polyaphron Dispersion (PAD) Technology: This novel oil-in-water emulsion system represents a significant advancement in topical formulation. springermedizin.denih.govresearchgate.net PAD technology encapsulates dispersed oil droplets in a robust multimolecular film, allowing for a significant reduction in surfactant concentration compared to conventional creams. springermedizin.deresearchgate.net A cream formulation of calcipotriene and betamethasone dipropionate using PAD technology demonstrated enhanced delivery of the active ingredient into the stratum corneum and epidermis compared to a traditional topical suspension. springermedizin.denih.govresearchgate.net

Aerosol Foams: An innovative aerosol foam formulation containing a fixed-dose combination of calcipotriol (B1668217) and betamethasone dipropionate has been developed. skintherapyletter.com In this formulation, the active ingredients are completely dissolved in a mixture of volatile propellants and an emollient vehicle base. skintherapyletter.com This vehicle is designed to be easy to spread and non-greasy, potentially improving patient adherence. skintherapyletter.com

Nanoemulsions: Nanoemulsions, which are dispersions of oil and water with droplet sizes in the nanometer range, have been formulated with betamethasone valerate. pharmascholars.com These formulations, often stabilized with surfactants and co-surfactants, can be incorporated into a gel base for topical application. pharmascholars.com They are designed to improve drug solubilization and skin permeation. pharmascholars.com

Enhancement of Local Cutaneous Penetration

A primary challenge in topical therapy is ensuring that the active drug effectively penetrates the stratum corneum, the outermost layer of the skin, to reach its target site in the epidermis and dermis. Various strategies have been investigated to enhance the local cutaneous penetration of betamethasone esters.

The use of nanocarriers is a prominent strategy. Nanostructured Lipid Carriers (NLCs) have been shown to deliver betamethasone dipropionate more efficiently into deeper skin layers compared to a traditional cream. nih.govnih.gov The composition of the NLCs, such as the percentage of oleic acid, can be adjusted to modulate whether the drug is delivered more into the skin layers or through the skin for transdermal absorption. nih.govnih.gov

Liposomes have also been studied for their ability to enhance skin deposition. nih.gov Flexible liposomes, in particular, with small particle sizes of less than 70 nm, are considered promising for dermal delivery due to their excellent skin penetration and deposition capabilities. nih.gov A dual-loaded flexible liposomal gel containing both all-trans retinoic acid and betamethasone demonstrated enhanced skin permeation and retention. nih.gov

Novel formulation technologies like Polyaphron Dispersion (PAD) have proven effective in enhancing skin penetration. nih.gov The unique structure of PAD formulations allows for the full solubilization of drugs like betamethasone dipropionate and facilitates their efficient release and penetration into the skin. nih.gov

The inclusion of chemical penetration enhancers in formulations is another common approach. A study on halobetasol (B1672918) propionate, a potent corticosteroid, found that terpenes like menthone significantly increased drug permeation through human skin. mdpi.com Fatty acids are another class of promoters that have been shown to be effective in increasing corticosteroid penetration. mdpi.com

Table 3: Strategies for Enhancing Cutaneous Penetration of Betamethasone Esters

Strategy Mechanism/Key Finding Specific Compound Studied Source
Nanostructured Lipid Carriers (NLCs) Penetrate more efficiently into skin layers than traditional creams. Oleic acid content can modulate penetration depth. Betamethasone Dipropionate nih.govnih.gov
Flexible Liposomes Small particle size (<70 nm) enhances skin permeation and retention. Betamethasone nih.gov
Polyaphron Dispersion (PAD) Technology Unique vehicle structure allows for full drug solubilization and efficient release into the skin. Betamethasone Dipropionate nih.govresearchgate.net

Novel Therapeutic Strategies and Future Research Directions

Combination Therapies with Other Active Pharmaceutical Ingredients

Combining betamethasone (B1666872) butyrate (B1204436) propionate (B1217596) with other active compounds is a key strategy to enhance therapeutic efficacy, often allowing for a reduced corticosteroid load and mitigating potential side effects.

The combination of a corticosteroid like betamethasone with calcipotriol (B1668217), a synthetic vitamin D3 analog, is a leading topical treatment for psoriasis. nih.gov This dual-action approach targets the distinct pathological features of the disease: betamethasone addresses the inflammation driven by the immune system, while calcipotriol modulates the hyperproliferation and abnormal differentiation of keratinocytes. nih.gov

Research shows that fixed-dose combinations of betamethasone dipropionate and calcipotriol offer greater efficacy and a faster onset of action compared to either component used as monotherapy. nih.gov This synergistic effect leads to significant clinical improvements in psoriasis severity. nih.gov Furthermore, the combination is generally well-tolerated, with evidence suggesting that calcipotriene may counteract the atrophogenic (skin-thinning) effects associated with long-term steroid use by modulating extracellular matrix components. mdpi.com This balanced approach provides efficacy while minimizing corticosteroid-related side effects. nih.gov Studies have consistently demonstrated that this combination therapy can achieve a significant reduction in the Psoriasis Area and Severity Index (PASI) score. nih.govmdpi.com

Table 1: Research Findings on Betamethasone and Calcipotriol Combination Therapy

Research Focus Key Findings Reference(s)
Mechanism of Action Synergistic effect targeting both inflammation (betamethasone) and keratinocyte dysregulation (calcipotriol). nih.govnih.gov
Clinical Efficacy Superior efficacy and faster onset of action compared to monotherapy. nih.gov
Safety Profile Calcipotriene may counteract the skin-thinning effects of betamethasone. mdpi.com
Patient Outcomes Significant reduction in PASI scores and improved overall disease management. nih.govmdpi.com

Similar to calcipotriol, maxacalcitol (B1676222) is another vitamin D3 analog that has been effectively combined with betamethasone butyrate propionate, particularly for managing scalp psoriasis. tandfonline.commayoclinic.org Research has explored sequential therapy, where an initial combination treatment is followed by maxacalcitol monotherapy for long-term management. mayoclinic.org

A clinical study involving patients with scalp psoriasis investigated replacing this compound lotion with a combination therapy of maxacalcitol lotion on weekdays and BBP on weekends. tandfonline.com This was later switched to maxacalcitol monotherapy. The results showed that an 8-week initial combination therapy was significantly more effective in achieving moderate or greater improvement compared to a 4-week combination period, especially in severe cases. tandfonline.com

Mechanistically, maxacalcitol reduces psoriasiform skin inflammation by inducing regulatory T cells (Tregs) and downregulating the production of key inflammatory cytokines, including IL-23 and IL-17. nih.gov This action complements the anti-inflammatory effect of BBP, providing a multi-pronged attack on the disease's pathways.

Table 2: Clinical Study of this compound (BBP) and Maxacalcitol (MXA) Combination

Treatment Group Therapy Protocol Outcome (Moderate or Greater Improvement) Reference
4-Week Group4 weeks of BBP + MXA, followed by MXA monotherapy.20.0% tandfonline.com
8-Week Group8 weeks of BBP + MXA, followed by MXA monotherapy.72.7% tandfonline.com

To improve the topical delivery of betamethasone, researchers are developing advanced formulations using biopolymers like chitosan (B1678972). researchgate.netelsevierpure.com Chitosan, a natural polymer, is used to create hydrogels and nanoparticles that can be loaded with active pharmaceutical ingredients. elsevierpure.com

These biopolymer-enhanced formulations offer several advantages:

Sustained Release: They can act as a microreservoir, providing a sustained release of the entrapped drug, which can improve patient compliance. researchgate.net

Improved Dermal Targeting: Chitosan-based nanoparticles can improve the dermal targeting of corticosteroids, concentrating the drug in the skin layers where it is needed most. researchgate.net

Enhanced Stability: These formulations can protect the active ingredient and maintain its stability. elsevierpure.com

For instance, a multifunctional double-network hydrogel composed of chitosan and poly(acrylic acid) was developed to carry betamethasone and cerium oxide nanoparticles. elsevierpure.com This formulation was designed for psoriasis treatment, harnessing the anti-inflammatory effect of betamethasone and the antioxidant properties of the nanoparticles, all within a stable, skin-adherent hydrogel patch. elsevierpure.com

Targeting Specific Inflammatory Axes (e.g., TNF-α – IL-23 – IL-17 Axis)

The pathogenesis of psoriasis is largely driven by the TNF-α – IL-23 – IL-17 inflammatory axis. Future therapeutic strategies are increasingly focused on precisely targeting these cytokine pathways. Combination therapies involving betamethasone are particularly effective in this regard.

Studies comparing a calcipotriol/betamethasone combination with betamethasone monotherapy have shown that the combination therapy is superior in suppressing this key inflammatory axis. The combination therapy significantly down-regulates the expression of TNF-α, IL-23A, and IL-17A in psoriatic skin. It also reduces the number of circulating inflammatory cells, such as skin-homing Th17 memory cells and Th22 memory cells, more effectively than betamethasone alone. This enhanced immunosuppressive power is believed to be the reason for the superior clinical efficacy of the combination treatment.

Table 3: Impact of Betamethasone Combination Therapy on the TNF-α – IL-23 – IL-17 Axis

Molecular/Cellular Target Effect of Calcipotriol/Betamethasone Combination Reference(s)
TNF-α, IL-23A, IL-17A mRNA Significantly down-regulated in psoriatic skin.
Circulating Th17/Th22 Cells Numbers are decreased more effectively than with monotherapy.
CD4+ and CD8+ T cells Numbers are reduced in psoriatic lesions.
Overall Inflammatory Axis More potent suppression compared to betamethasone monotherapy.

Prevention of Allergic State Progression (e.g., Atopic March)

The "atopic march" describes the typical progression of allergic diseases, often starting with atopic dermatitis (AD) in infancy, followed by food allergies and allergic rhinitis. A key area of research is whether early and effective treatment of AD can halt this progression. This compound plays a role in this strategy through its potent anti-inflammatory effects.

One critical cytokine involved in triggering allergic inflammation is thymic stromal lymphopoietin (TSLP). Research has demonstrated that this compound strongly suppresses the expression of TSLP in human keratinocytes at both the mRNA and protein levels. The study showed that BBP's suppressive effect was more potent than that of dexamethasone (B1670325) or prednisolone (B192156). By inhibiting a key initiator of the allergic cascade like TSLP, BBP could theoretically help in preventing the establishment and progression of the atopic march. Furthermore, proactive therapy with BBP ointment has been shown to be effective in preventing relapses of AD after inflammation has stabilized, suggesting a role in long-term disease control.

Exploration of Neuroactive Ligand-Receptor Interactions

An emerging area of research is the interaction of corticosteroids with neuroactive pathways. The KEGG (Kyoto Encyclopedia of Genes and Genomes) database classifies this compound as a drug involved in the "Neuroactive ligand-receptor interaction" pathway. This pathway encompasses a large group of receptors and ligands in the central nervous system that are fundamental to neurotransmission and signaling.

While the direct clinical implications for a topically applied corticosteroid are still being explored, this classification is significant. Neurosteroids are known to modulate brain excitability, primarily by interacting with ligand-gated ion channels such as GABA-A receptors. Perturbations in the neuroactive ligand-receptor interaction pathway have been associated with various neurological and cognitive conditions. The inclusion of this compound in this pathway suggests that its molecular structure allows for interactions with these receptor systems, a facet of its pharmacology that warrants further investigation.

Q & A

Q. What pharmacological properties differentiate BBP from other betamethasone esters in preclinical models?

Methodological Answer: Compare BBP’s vascular constriction activity (263) and thymus atrophy activity (9) using standardized bioassays, such as the McKenzie-Stoughton vasoconstrictor assay and murine epidermal atrophy models. These metrics highlight its balanced potency-to-safety profile relative to betamethasone valerate (vascular constriction: 360; thymus atrophy: 170) and clobetasol propionate (vascular constriction: 1,869; thymus atrophy: 636) .

Q. What analytical techniques are validated for quantifying BBP in topical formulations?

Methodological Answer: Employ ¹⁹F-NMR or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for specificity and sensitivity. These methods are critical for assessing stability, degradation products, and batch-to-batch consistency, as outlined in USP-NF guidelines for corticosteroid assays .

Q. How does BBP’s ester structure influence its pharmacokinetics in dermal applications?

Methodological Answer: Evaluate esterase-mediated hydrolysis in ex vivo human skin models using Franz diffusion cells. Measure metabolites (e.g., free betamethasone) via HPLC to determine bioavailability and tissue retention rates .

Advanced Research Questions

Q. What experimental models best replicate BBP’s anti-inflammatory effects in complex inflammatory disorders?

Methodological Answer: Use murine dextran sulfate sodium (DSS)-induced colitis models to assess BBP’s modulation of NF-κB and TNF-α pathways. Complement with LPS-stimulated human neutrophil assays to quantify IL-1α and IL-6 suppression, ensuring translational relevance to both dermatological and systemic inflammation .

Q. How can discrepancies in BBP’s reported potency across studies be resolved?

Methodological Answer: Perform meta-analyses stratified by delivery vehicles (e.g., ointments vs. creams) and concentrations. Standardize potency metrics (e.g., IC₅₀ values for cytokine inhibition) and control for confounding variables like skin thickness in preclinical models .

Q. What molecular mechanisms explain BBP’s dual anti-inflammatory and low atrophy profile compared to clobetasol propionate?

Methodological Answer: Conduct transcriptomic profiling (RNA-seq) on treated epidermal tissues to identify differentially expressed genes (e.g., collagenase MMP-1 vs. glucocorticoid-responsive genes). Pair with phosphoproteomics to map kinase signaling cascades altered by BBP .

Q. How does BBP’s propionate moiety interact with short-chain fatty acid (SCFA) pathways in immune cells?

Q. What are optimal trial designs for comparing proactive vs. reactive BBP regimens in chronic dermatitis?

Methodological Answer: Adopt a randomized, open-label, active-controlled parallel-group design with endpoints stratified by EASI (Eczema Area and Severity Index) scores and relapse rates. Include hydrocortisone butyrate as a comparator to benchmark safety and efficacy .

Methodological Considerations

  • Data Contradiction Analysis : Use multivariate regression to isolate variables (e.g., formulation pH, occlusion) affecting BBP’s efficacy in conflicting studies .
  • Experimental Controls : Include vehicle-only and positive controls (e.g., clobetasol propionate) in preclinical models to contextualize BBP’s activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Betamethasone Butyrate Propionate
Reactant of Route 2
Betamethasone Butyrate Propionate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.